Suc-val-pro-phe-sbzl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O6S/c1-20(2)27(32-25(34)15-16-26(35)36)29(38)33-17-9-14-24(33)28(37)31-23(18-21-10-5-3-6-11-21)30(39)40-19-22-12-7-4-8-13-22/h3-8,10-13,20,23-24,27H,9,14-19H2,1-2H3,(H,31,37)(H,32,34)(H,35,36)/t23-,24-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZGVIFRVJQGE-DPZBCOQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Probing Serine Protease Activity: A Technical Guide to the Mechanism of Action of Suc-Val-Pro-Phe-SBzl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Succinyl-Valyl-Prolyl-Phenylalanine-thiobenzyl ester (Suc-Val-Pro-Phe-SBzl), a key peptide derivative utilized in the study of chymotrypsin-like serine proteases. Initially characterized ambiguously as both a substrate and an inhibitor, this document clarifies its primary role as a highly reactive substrate. Its utility in high-throughput screening and mechanistic studies of enzymes such as chymotrypsin and Cathepsin G is detailed. We present its mechanism of action within the context of the serine protease catalytic cycle, summarize key quantitative data, and provide detailed, adaptable experimental protocols for its use in enzymatic assays. Visualizations of the enzymatic mechanism and experimental workflows are provided to facilitate a deeper understanding of its application in protease research.
Introduction
This compound is a synthetic peptide thiobenzyl ester designed to interact with the active site of chymotrypsin-like serine proteases. These enzymes, characterized by a catalytic triad of serine, histidine, and aspartate, play crucial roles in physiological processes ranging from digestion to blood coagulation and inflammation. Consequently, they are significant targets for drug development. The specific peptide sequence (Val-Pro-Phe) of this compound confers selectivity for proteases that preferentially cleave after bulky hydrophobic residues, such as phenylalanine. The thiobenzyl ester leaving group is a key feature, enabling highly sensitive detection of enzymatic activity through its reaction with chromogenic reagents. While some commercial sources refer to it as an inhibitor, this is likely due to its application in inhibitor screening assays as a competing substrate or a misinterpretation of substrate inhibition phenomena at high concentrations.[1][2] This guide will elucidate its primary function as a substrate and provide the necessary technical details for its effective use in a research setting.
Mechanism of Action: A Substrate for Serine Proteases
The primary mechanism of action of this compound is to serve as a substrate for chymotrypsin-like serine proteases. The enzymatic reaction follows the well-established two-step mechanism of serine protease catalysis.
Step 1: Acylation The catalytic cycle is initiated by the nucleophilic attack of the active site serine (Ser-195 in chymotrypsin) on the carbonyl carbon of the phenylalanine residue of this compound. This is facilitated by the adjacent histidine residue (His-57), which acts as a general base, accepting a proton from the serine hydroxyl group. This results in the formation of a transient tetrahedral intermediate, which is stabilized by hydrogen bonds from the "oxyanion hole" in the enzyme's active site. The intermediate then collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. The thiobenzyl portion of the substrate is released.[3][4][5]
Step 2: Deacylation A water molecule then enters the active site and, activated by the histidine residue (now acting as a general acid), performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses, releasing the succinyl-valyl-prolyl-phenylalanine peptide and regenerating the active enzyme.[3][4]
References
The Double-Edged Sword: A Technical Guide to the Role of Cathepsin G in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cathepsin G (CatG), a serine protease primarily stored in the azurophilic granules of neutrophils, is a pivotal mediator in the complex interplay of inflammatory processes. While essential for host defense against pathogens, its dysregulation is increasingly implicated in the pathophysiology of a wide range of chronic inflammatory diseases. This technical guide provides an in-depth exploration of the multifaceted roles of Cathepsin G, detailing its enzymatic functions, involvement in key signaling pathways, and its significance as a therapeutic target and biomarker in diseases such as rheumatoid arthritis, inflammatory bowel disease, and respiratory inflammatory conditions. This document synthesizes current research to offer a comprehensive resource for professionals engaged in inflammation research and the development of novel therapeutics.
Introduction to Cathepsin G
Cathepsin G is a 26 kDa glycoprotein with a unique dual substrate specificity, exhibiting both chymotrypsin-like and trypsin-like activities.[1] This allows it to cleave a broad spectrum of substrates, including extracellular matrix (ECM) proteins, cytokines, chemokines, and cell surface receptors.[2] Beyond its direct proteolytic functions, Cathepsin G can also act as a signaling molecule, most notably through the activation of Protease-Activated Receptors (PARs).[3][4][5] Its release at sites of inflammation, primarily by neutrophils, triggers a cascade of events that can either contribute to pathogen clearance and tissue repair or drive chronic inflammation and tissue damage.
Enzymatic Profile and Substrate Specificity
The enzymatic activity of Cathepsin G is central to its biological functions. Its ability to degrade various components of the extracellular matrix, such as elastin, fibronectin, and collagen, contributes to tissue remodeling and neutrophil migration.[2] Furthermore, Cathepsin G can process and modulate the activity of a variety of signaling molecules, thereby amplifying or dampening inflammatory responses.
Table 1: Kinetic Parameters of Cathepsin G for Various Substrates
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Suc-Ala-Ala-Pro-Phe-pNA | 2260 | N/A | N/A | [6] |
| N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide | 2200 | N/A | N/A | [7] |
Note: N/A indicates that the specific value was not provided in the cited source.
Role in Inflammatory Diseases
The dysregulation of Cathepsin G activity is a hallmark of several chronic inflammatory conditions. Its elevated levels and activity in inflamed tissues contribute to the persistent cycle of inflammation and tissue destruction.
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, Cathepsin G is found at elevated levels in the synovial fluid and lining.[8] It contributes to the degradation of cartilage and bone, and also acts as a chemoattractant for monocytes, further perpetuating the inflammatory infiltrate in the synovium.[9]
Inflammatory Bowel Disease (IBD)
In inflammatory bowel disease, including Crohn's disease and ulcerative colitis, increased Cathepsin G activity is observed in the intestinal mucosa.[10][11][12] It is implicated in the breakdown of the epithelial barrier integrity through the activation of PAR4, leading to increased intestinal permeability and inflammation.[10][11][12]
Respiratory Inflammatory Diseases
In respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF), Cathepsin G released by neutrophils in the airways contributes to lung tissue damage and inflammation.[13][14][15] Its activity is associated with the degradation of elastin and other structural proteins of the lung parenchyma.[8]
Table 2: Cathepsin G Levels in Inflammatory Diseases
| Disease | Sample Type | Cathepsin G Concentration/Activity | Reference |
| Rheumatoid Arthritis | Synovial Fluid | 16.4 +/- 6.2 IU/I (activity) | [8][16] |
| Cystic Fibrosis | Sputum Supernatant | 3.53 ± 1.35 donor/acceptor change (FRET assay) | [13][14][15] |
| COPD | Bronchoalveolar Lavage Fluid | 2.15 ± 1.38 donor/acceptor change (FRET assay) | [13][14][15] |
| Crohn's Disease | Sera | IgG antibodies present in 38.3% of patients | [17] |
| Ulcerative Colitis | Colonic Tissue | Overexpressed (qualitative) | [11][12] |
Signaling Pathways
Cathepsin G exerts significant a portion of its pro-inflammatory effects through the activation of Protease-Activated Receptors (PARs), particularly PAR4.[3][4][5] Cleavage of the N-terminal domain of PAR4 by Cathepsin G unmasks a tethered ligand that initiates intracellular signaling cascades.
Cathepsin G - PAR4 Signaling Pathway
The activation of PAR4 by Cathepsin G on platelets and other cells triggers a signaling cascade involving G-proteins, phospholipase C (PLC), and protein kinase C (PKC).[18] This leads to downstream effects such as calcium mobilization, platelet activation and aggregation, and the release of pro-inflammatory mediators.[3][4][5][16][19]
Therapeutic Targeting of Cathepsin G
The central role of Cathepsin G in driving inflammatory pathology makes it an attractive target for therapeutic intervention. The development of specific and potent inhibitors of Cathepsin G is an active area of research.
Table 3: IC₅₀ Values of Selected Cathepsin G Inhibitors
| Inhibitor Class | Inhibitor | IC₅₀ | Reference |
| β-Ketophosphonic Acid | Cathepsin G inhibitor I | 53 nM | [20] |
| Sunflower Trypsin Inhibitor-1 (SFTI-1) based | Engineered SFTI-1 analog | 1.6 nM (K_i_) | [21] |
| Non-saccharide Glycosaminoglycan Mimetics | NSGM 25 | 50 nM | [6] |
Experimental Protocols
Accurate and reproducible methods for quantifying Cathepsin G levels and activity are crucial for both basic research and clinical studies.
Quantification of Cathepsin G by ELISA
Objective: To measure the concentration of Cathepsin G in biological samples.
Methodology:
-
Sample Preparation: Serum, plasma, or tissue homogenates are prepared according to standard protocols to minimize proteolytic degradation.[22]
-
Assay Procedure: A sandwich ELISA format is typically used.
-
Wells of a 96-well plate are coated with a capture antibody specific for Cathepsin G.
-
Samples and standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added, followed by incubation.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped.
-
The absorbance is measured at 450 nm, and the concentration of Cathepsin G is determined from a standard curve.[22]
-
Measurement of Cathepsin G Activity using a FRET-based Assay
Objective: To quantify the enzymatic activity of Cathepsin G in biological samples.
Methodology:
-
Sample Preparation: Synovial fluid or other biological samples are collected and processed to preserve enzymatic activity.[13]
-
Assay Principle: A specific FRET (Förster Resonance Energy Transfer) substrate for Cathepsin G is used. The substrate consists of a fluorophore and a quencher linked by a peptide sequence that is selectively cleaved by Cathepsin G.
-
Assay Procedure:
-
Samples are added to a 96-well plate.
-
The FRET substrate is added to each well.
-
The fluorescence is monitored over time using a fluorescence plate reader.
-
Cleavage of the substrate by active Cathepsin G separates the fluorophore and quencher, resulting in an increase in fluorescence intensity.
-
The rate of fluorescence increase is proportional to the Cathepsin G activity in the sample.[13][14][15]
-
Monocyte Chemotaxis Assay
Objective: To assess the chemoattractant properties of Cathepsin G on monocytes.
Methodology:
-
Cell Isolation: Human monocytes are isolated from peripheral blood using methods such as magnetic bead selection.
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (typically 5 µm pores) is used.
-
Assay Procedure:
-
The lower chamber is filled with media containing Cathepsin G at various concentrations or control chemoattractants.
-
Isolated monocytes are seeded into the upper chamber.
-
The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
Migrated cells in the lower chamber are quantified, typically by cell counting using a hemocytometer or flow cytometry.
-
Future Directions and Conclusion
Cathepsin G stands out as a critical, albeit complex, player in the landscape of inflammatory diseases. Its dual functionality as a potent protease and a signaling molecule underscores its significance in both physiological and pathological inflammation. The development of highly selective and bioavailable Cathepsin G inhibitors holds considerable promise for the treatment of a range of debilitating inflammatory conditions. Further research into the intricate regulatory mechanisms of Cathepsin G expression and activity, as well as its precise roles in different inflammatory contexts, will be crucial for the successful translation of this knowledge into novel and effective therapies. This guide serves as a foundational resource for researchers and drug developers dedicated to unraveling the complexities of inflammation and pioneering the next generation of anti-inflammatory treatments.
References
- 1. Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples | Semantic Scholar [semanticscholar.org]
- 2. Application of an Activity-Based Probe to Determine Proteolytic Activity of Cell Surface Cathepsin G by Mass Cytometry Data Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogeneous, Synthetic, Non-Saccharide Glycosaminoglycan Mimetics as Potent Inhibitors of Human Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin G and elastase in synovial fluid and peripheral blood in reactive and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luminal Cathepsin G and Protease-Activated Receptor 4: A Duet Involved in Alterations of the Colonic Epithelial Barrier in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cathepsin G Activity as a New Marker for Detecting Airway Inflammation by Microscopy and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibodies to cathepsin G in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. profiles.wustl.edu [profiles.wustl.edu]
- 19. researchgate.net [researchgate.net]
- 20. Design of Potent and Selective Cathepsin G Inhibitors Based on the Sunflower Trypsin Inhibitor-1 Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]
An In-depth Technical Guide to Suc-Val-Pro-Phe-SBzl for Protease Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl-Valyl-Prolyl-Phenylalanine-Thiobenzyl ester (Suc-Val-Pro-Phe-SBzl) is a synthetic tetrapeptide that serves as a highly sensitive chromogenic substrate for chymotrypsin-like serine proteases. Its utility in biochemical and pharmaceutical research lies in its ability to be efficiently cleaved by specific proteases, enabling the precise measurement of their enzymatic activity. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in studying the biology of key proteases such as chymase and cathepsin G.
While sometimes referred to as an inhibitor, its primary and most effective application is as a substrate, as evidenced by its high reactivity and the physiologically improbable concentrations required for significant inhibition.[1] This document will detail its use as a tool for kinetic analysis and inhibitor screening, providing researchers with the necessary information to effectively incorporate this substrate into their workflows.
Chemical and Physical Properties
This compound is a well-characterized peptide substrate with the following properties:
| Property | Value |
| Full Chemical Name | Succinyl-L-valyl-L-prolyl-L-phenylalanine thiobenzyl ester |
| Synonyms | Suc-VPF-SBzl |
| CAS Number | 95192-51-1[2] |
| Molecular Formula | C₃₀H₃₇N₃O₆S[2] |
| Molecular Weight | 567.71 g/mol [2] |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Storage | Store at -20°C for long-term stability.[3] |
Biological Applications and Target Proteases
This compound is a valuable tool for studying the activity of several chymotrypsin-like serine proteases due to its high susceptibility to enzymatic cleavage. The thiobenzyl ester bond is hydrolyzed by the target protease, releasing a thiol group that can be detected spectrophotometrically.
Primary Target Proteases
-
Chymase: A serine protease primarily found in the secretory granules of mast cells. It plays a significant role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Chymase is also involved in tissue remodeling and inflammation.
-
Cathepsin G (CatG): A serine protease found in the azurophilic granules of neutrophils. It is involved in host defense, inflammation, and the regulation of immune responses. Cathepsin G can also activate other proteases and cell surface receptors.
-
Chymotrypsin: A digestive enzyme synthesized in the pancreas that hydrolyzes proteins in the small intestine. It is a classic example of a serine protease and is often used as a model enzyme in biochemical studies.
Quantitative Data: Kinetic Parameters
This compound is a highly efficient substrate for these proteases, as indicated by its catalytic efficiency (kcat/Km). The thiobenzyl ester is significantly more sensitive than the corresponding p-nitroanilide substrates.[3]
| Enzyme | kcat/Km (M⁻¹s⁻¹) |
| Chymotrypsin | 0.5 - 8.3 x 10⁷ |
| Human Leukocyte Cathepsin G | 0.5 - 8.3 x 10⁷ |
| Human Skin Chymase | 0.5 - 8.3 x 10⁷ |
| Rat Mast Cell Proteases | 0.5 - 8.3 x 10⁷ |
| (Data summarized from GlpBio)[3] |
Signaling Pathways of Target Proteases
Understanding the signaling pathways in which chymase and cathepsin G are involved is crucial for contextualizing the data obtained using this compound.
Chymase Signaling Pathway
Chymase plays a pivotal role in cardiovascular physiology and pathology, primarily through its generation of angiotensin II and activation of other signaling molecules.
Caption: Chymase-mediated signaling pathways in cardiovascular regulation.
Cathepsin G Signaling Pathway
Cathepsin G is a key player in inflammation and immune cell communication, partly through its ability to activate Protease-Activated Receptors (PARs) on the surface of cells like platelets.
Caption: Cathepsin G activation of PAR4 signaling in platelets.
Experimental Protocols
Synthesis of this compound
Caption: General workflow for the solid-phase synthesis of this compound.
Methodology:
-
Resin Preparation: Start with a resin suitable for the synthesis of C-terminal thioesters, such as a safety-catch or backbone amide linker resin.
-
Amino Acid Coupling:
-
Couple Fmoc-L-Phenylalanine to the resin using a standard coupling agent like HBTU/HOBt in DMF.
-
Remove the Fmoc protecting group with a solution of piperidine in DMF.
-
Sequentially couple Fmoc-L-Proline and Fmoc-L-Valine, with an Fmoc deprotection step after each coupling.
-
-
N-terminal Succinylation: After the final Fmoc deprotection, react the N-terminal amine with succinic anhydride in the presence of a base like DIPEA to introduce the succinyl group.
-
Cleavage and Thioester Formation: Cleave the peptide from the resin and form the thiobenzyl ester. The specific cleavage cocktail will depend on the resin used. For some resins, cleavage with thiobenzyl alcohol in the presence of a suitable catalyst is performed.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Enzymatic Assay for Protease Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of chymotrypsin-like proteases using this compound as the substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogenic reagent.
Materials:
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DTNB stock solution (e.g., 100 mM in DMSO)
-
Purified protease (e.g., chymotrypsin, cathepsin G, or chymase)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
Dilute the DTNB stock solution in assay buffer to a final concentration of 500 µM.
-
Dilute the protease in assay buffer to a concentration that gives a linear rate of substrate hydrolysis.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
DTNB working solution
-
Substrate working solution
-
-
If screening for inhibitors, add the inhibitor solution at this stage and pre-incubate with the enzyme.
-
-
Initiate the Reaction:
-
Add the diluted protease solution to each well to start the reaction.
-
The final reaction volume is typically 100-200 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm over time (kinetic mode) at a constant temperature (e.g., 37°C). The absorbance increase is due to the formation of 2-nitro-5-thiobenzoate (TNB), which has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.
-
-
Data Analysis:
-
Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/s) = (ΔAbs/Δt) / (ε * l) where:
-
ΔAbs/Δt is the initial rate of absorbance change
-
ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)
-
l is the path length of the cuvette or well (in cm)
-
-
Conclusion
This compound is a highly effective and sensitive substrate for the study of chymotrypsin-like serine proteases. Its robust performance in enzymatic assays makes it an invaluable tool for researchers in basic science and drug discovery. By understanding its chemical properties, biological targets, and the signaling pathways in which these proteases operate, researchers can leverage this substrate to gain deeper insights into protease biology and to screen for novel therapeutic inhibitors.
References
An In-depth Technical Guide on the Discovery, Synthesis, and Application of N-Succinyl-L-Valyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Val-Pro-Phe-pNA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Succinyl-L-Valyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Val-Pro-Phe-pNA), a crucial chromogenic substrate for the serine protease, chymotrypsin. The initial query for "Suc-val-pro-phe-sbzl" is addressed by focusing on the widely recognized and structurally similar p-nitroanilide (pNA) compound, as "sbzl" (thiobenzyl ester) is not commonly associated with this peptide sequence in literature.
Discovery and Significance
Suc-Val-Pro-Phe-pNA was developed as a specific and sensitive substrate for chymotrypsin, an important digestive enzyme. Chymotrypsin, a component of pancreatic juice, plays a vital role in the breakdown of proteins in the small intestine.[1][2] It preferentially cleaves peptide bonds adjacent to large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan.[1] The development of chromogenic substrates like Suc-Val-Pro-Phe-pNA has been instrumental in enabling straightforward and continuous monitoring of chymotrypsin activity in various research and diagnostic settings.
The enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroaniline moiety releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This property makes Suc-Val-Pro-Phe-pNA an invaluable tool for studying enzyme kinetics, screening for chymotrypsin inhibitors, and assessing the enzymatic activity in biological samples.
Synthesis of Suc-Val-Pro-Phe-pNA
The synthesis of Suc-Val-Pro-Phe-pNA is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for building peptide chains on a solid resin support. The general workflow involves the sequential addition of protected amino acids, followed by cleavage from the resin and purification.
-
Resin Preparation: Start with a suitable resin, such as a p-nitroanilide-derivatized resin.
-
Amino Acid Coupling:
-
The C-terminal amino acid, Fmoc-L-Phenylalanine, is coupled to the resin.
-
The Fmoc protecting group is removed from the phenylalanine residue.
-
The next amino acid, Fmoc-L-Proline, is activated and coupled to the deprotected phenylalanine.
-
This cycle of deprotection and coupling is repeated for Fmoc-L-Valine.
-
-
Succinylation: After the final amino acid is coupled and deprotected, the N-terminus is capped with succinic anhydride to introduce the succinyl group.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Application in Enzymatic Assays
Suc-Val-Pro-Phe-pNA is predominantly used as a substrate in chymotrypsin activity assays. The rate of p-nitroaniline release, measured by the increase in absorbance at 405-410 nm, is directly proportional to the enzyme's activity.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8-9.0.
-
Substrate Stock Solution: Dissolve Suc-Val-Pro-Phe-pNA in a minimal amount of an organic solvent like DMSO, then dilute to the final working concentration in the assay buffer.
-
Enzyme Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired concentration in the assay buffer just before use.
-
-
Assay Procedure:
-
Pipette the assay buffer and substrate solution into a cuvette or a 96-well plate.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the chymotrypsin solution.
-
Monitor the increase in absorbance at 405-410 nm over time using a spectrophotometer or plate reader.
-
-
Data Analysis:
Quantitative Data
The kinetic parameters of Suc-Val-Pro-Phe-pNA hydrolysis by chymotrypsin have been determined in various studies. This data is crucial for comparative studies and for the design of new inhibitors.
| Parameter | Value | Enzyme | Conditions | Reference |
| Km | 0.09 mM | Bovine α-chymotrypsin | pH 7.8, 25°C | DelMar et al., 1979[5] |
| kcat | 76 s⁻¹ | Bovine α-chymotrypsin | pH 7.8, 25°C | DelMar et al., 1979[5] |
| kcat/Km | 8.4 x 10⁵ M⁻¹s⁻¹ | Bovine α-chymotrypsin | pH 7.8, 25°C | DelMar et al., 1979[5] |
Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).
Biological Context: Chymotrypsin in Protein Digestion
Chymotrypsin is a key player in the digestive system. It is synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, and is secreted into the small intestine.[2] There, it is activated by another protease, trypsin.[6][7] Activated chymotrypsin then participates in the breakdown of dietary proteins into smaller peptides, which can be further digested and absorbed.
References
- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Describe the digestive role of chymotrypsin. Which two other digestive enzymes of the same category are secreted by its own source gland? [vedantu.com]
- 7. JEE Main 2025 Percentile Predictor : Check Your Percentile [allen.in]
The Role of Suc-Val-Pro-Phe-Containing Peptides in Immunological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Suc-Val-Pro-Phe-SBzl and related tetrapeptide compounds, pivotal tools in the exploration of chymotrypsin-like serine proteases within the sphere of immunological research. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes their involvement in significant signaling pathways.
Introduction to Chymotrypsin-Like Proteases in Immunity
Chymotrypsin-like serine proteases, a class of enzymes that cleave peptide bonds after large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan, are crucial mediators in the immune system.[1] Key among these are cathepsin G, found in neutrophils, and chymase, which is abundant in the granules of mast cells.[2][3] These proteases are not merely digestive enzymes but sophisticated signaling molecules that modulate inflammatory responses, immune cell activation, and tissue remodeling.[4] Their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, making them attractive targets for therapeutic intervention.[5]
The tetrapeptide motif, Succinyl-Valyl-Prolyl-Phenylalanyl (Suc-Val-Pro-Phe), serves as a foundational structure for developing specific substrates and inhibitors to probe the activity of these proteases. The C-terminal modification of this peptide dictates its function as either a tool for measuring enzyme activity or as an inhibitor for functional studies.
Quantitative Data: Substrates and Inhibitors
The utility of Suc-Val-Pro-Phe based compounds in research is underscored by their specific kinetic parameters and inhibitory constants against various chymotrypsin-like proteases.
Kinetic Constants of Tetrapeptide Substrates
The thiobenzyl ester substrate, this compound, is a highly sensitive substrate for chymotrypsin and other chymotrypsin-like enzymes such as human leukocyte cathepsin G, human skin chymase, and rat mast cell proteases.[6] Its sensitivity is markedly greater than the more commonly used p-nitroanilide (pNA) counterpart.[6] The chromogenic substrate Suc-Ala-Ala-Pro-Phe-pNA is also widely used to assay the activity of these enzymes. The Michaelis constant (Km) and catalytic rate constant (kcat) are key parameters that define the efficiency and specificity of an enzyme for a given substrate.
| Substrate | Enzyme | Km | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Chymotrypsin | - | - | 0.5 - 8.3 x 107 |
| This compound | Human Leukocyte Cathepsin G | - | - | 0.5 - 8.3 x 107 |
| This compound | Human Skin Chymase | - | - | 0.5 - 8.3 x 107 |
| This compound | Rat Mast Cell Proteases | - | - | 0.5 - 8.3 x 107 |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | 60 µM | 71[7] | - |
| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1.7 mM | - | - |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymase | 4 mM | - | - |
Inhibitory Constants of Tetrapeptide Inhibitors
Modification of the C-terminus of the Suc-Val-Pro-Phe peptide, for instance with a diphenyl phosphonate group, converts it into a potent inhibitor. These inhibitors are crucial for elucidating the physiological roles of their target proteases.
| Inhibitor | Target Enzyme | IC50 | Ki |
| Suc-Val-Pro-Phe-P(OPh)2 | Chymase | Data not available | Data not available |
| Chymostatin | Chymotrypsin | Data not available | 4 x 10-10 M[8] |
| Chymostatin | Cathepsin G | Data not available | 1.5 x 10-7 M[8] |
Note: While specific IC50 values for Suc-Val-Pro-Phe based inhibitors are not broadly reported in comparative tables, their efficacy is demonstrated in functional studies, such as the inhibition of chymase activity in grafted veins.[9] Chymostatin, a peptide aldehyde, is included for comparison as a potent inhibitor of chymotrypsin and cathepsin G.
Experimental Protocols
Chymotrypsin Activity Assay using Suc-Ala-Ala-Pro-Phe-pNA
This protocol outlines a colorimetric assay to determine the enzymatic activity of chymotrypsin or other chymotrypsin-like proteases. The assay is based on the cleavage of the p-nitroanilide (pNA) group from the substrate, which results in a yellow product that can be quantified spectrophotometrically.
Materials:
-
Chymotrypsin enzyme solution
-
Suc-Ala-Ala-Pro-Phe-pNA substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplate or cuvettes
Procedure:
-
Substrate Preparation: Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-pNA in DMSO. For the assay, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).[1]
-
Enzyme Preparation: Prepare serial dilutions of the chymotrypsin enzyme solution in the assay buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add a specific volume of the assay buffer.
-
Add the diluted enzyme solution to the wells.
-
To initiate the reaction, add the substrate solution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Measurement: Immediately place the microplate in a microplate reader pre-set to 37°C. Measure the absorbance at 410 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).[1]
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
The rate of p-nitroaniline release can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M-1cm-1 at 410 nm), c is the concentration, and l is the path length.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.
-
Workflow for Screening Serine Protease Inhibitors
This workflow describes a general procedure for identifying and characterizing novel inhibitors of chymotrypsin-like serine proteases.
Caption: Workflow for the discovery and development of serine protease inhibitors.
Signaling Pathways in Immunological Contexts
Suc-Val-Pro-Phe based substrates and inhibitors are instrumental in dissecting the roles of chymotrypsin-like proteases in complex signaling cascades.
Chymase and the TGF-β1/Smad Signaling Pathway
Mast cell chymase is a potent activator of transforming growth factor-beta 1 (TGF-β1), a cytokine that plays a critical role in tissue fibrosis and inflammation.[10] Chymase cleaves latent TGF-β1, releasing its active form, which then initiates a signaling cascade through the Smad family of transcription factors.[11]
Caption: Chymase-mediated activation of the TGF-β1/Smad signaling pathway.
Cathepsin G and Protease-Activated Receptor (PAR) Signaling
Neutrophil-derived cathepsin G can activate platelets and other immune cells through the cleavage of Protease-Activated Receptors (PARs), particularly PAR4.[3] This activation exposes a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling, leading to calcium mobilization and cellular activation.[3][12] This represents a key mechanism of cross-talk between neutrophils and platelets during inflammation and thrombosis.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Signaling by Protease-Activated Receptors: Implications for Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coachrom.com [coachrom.com]
- 6. Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Suc-Val-Pro-Phe-SBzl in Protease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Suc-Val-Pro-Phe-SBzl (Succinyl-L-valyl-L-prolyl-L-phenylalanine-thiobenzyl ester) is a highly sensitive peptide substrate used for the kinetic analysis of chymotrypsin and other chymotrypsin-like serine proteases, such as Cathepsin G and mast cell chymases.[1] Its thiobenzyl ester group allows for continuous monitoring of enzymatic activity through the release of a thiol group upon cleavage. This thiol can be detected using chromogenic reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product measurable at 412 nm. This document provides detailed protocols for utilizing this compound in enzyme activity assays, kinetic parameter determination, and inhibitor screening.
Principle of the Assay
The enzymatic assay using this compound is based on a two-step reaction. First, the protease (e.g., chymotrypsin) cleaves the peptide bond C-terminal to the phenylalanine residue, releasing the phenylmethylthiol (thiobenzyl) group. Subsequently, this free thiol reacts with a chromogenic disulfide reagent, such as DTNB (Ellman's reagent), to produce a quantifiable colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the enzymatic activity.
Caption: Mechanism of chymotrypsin activity detection using this compound.
Applications and Protocols
Application 1: Determination of Protease Kinetic Parameters
This protocol details the measurement of chymotrypsin activity to determine kinetic constants such as Kcat and Km. The thiobenzyl ester substrate this compound is noted for being significantly more sensitive than corresponding p-nitroanilide substrates.[1]
Table 1: Kinetic Parameters for Protease Activity on this compound
| Enzyme | kcat/Km (M⁻¹s⁻¹) |
|---|---|
| Chymotrypsin | 0.5 x 10⁷ |
| Human Leukocyte Cathepsin G | 8.3 x 10⁷ |
| Human Skin Chymase | 0.5 x 10⁷ |
| Rat Mast Cell Protease I | 2.6 x 10⁷ |
| Rat Mast Cell Protease II | 2.1 x 10⁷ |
(Data sourced from GLPBIO[1])
Experimental Protocol: Kinetic Analysis
1. Materials and Reagents:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 10 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm in kinetic mode
2. Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂.
-
Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution in 1 mM HCl. Immediately before use, dilute to the desired final concentration (e.g., 1-10 nM) in Assay Buffer.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
DTNB Stock Solution: Prepare a 10 mM stock solution in Assay Buffer.
3. Assay Procedure:
-
Set up the microplate by adding the following to each well:
-
Assay Buffer
-
DTNB solution (final concentration of 0.5 mM)
-
Chymotrypsin solution (final concentration of 1-10 nM)
-
-
Prepare a range of substrate dilutions from the stock solution to achieve final concentrations spanning the expected Km value (e.g., 0.1 µM to 100 µM).
-
Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements, recording absorbance at 412 nm every 30 seconds for 10-15 minutes.
4. Data Analysis:
-
Calculate the reaction velocity (V) from the initial linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for TNB = 14,150 M⁻¹cm⁻¹).
-
Plot the reaction velocity (V) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Caption: Workflow for determining enzyme kinetic parameters.
Application 2: Screening for Protease Inhibitors
This protocol outlines a method for screening potential chymotrypsin inhibitors and determining their IC50 values. Chymotrypsin inhibitors are substances that bind to the enzyme to block its proteolytic activity and are valuable in research and therapeutics.[2]
Experimental Protocol: IC50 Determination
1. Materials and Reagents:
-
Same as in the kinetic analysis protocol.
-
Test inhibitor compound(s).
2. Reagent Preparation:
-
Prepare all reagents as described previously.
-
Inhibitor Stock Solution: Prepare a high-concentration stock of the test inhibitor in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO or Assay Buffer.
3. Assay Procedure:
-
Add the following to each well of a 96-well plate:
-
Assay Buffer
-
DTNB solution (final concentration of 0.5 mM)
-
Serial dilutions of the test inhibitor (or vehicle control, e.g., DMSO).
-
Chymotrypsin solution (final concentration of 1-10 nM).
-
-
Incubate the enzyme with the inhibitor for a pre-determined time (e.g., 15-30 minutes) at 25°C to allow for binding.
-
Initiate the reaction by adding this compound substrate at a concentration near its Km value.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.
4. Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the percent inhibition relative to the control (no inhibitor) using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 2: Sample Data for IC50 Determination of a Hypothetical Inhibitor
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. Reaction Rate (mOD/min) | % Inhibition |
|---|---|---|---|
| 0 (Control) | - | 50.0 | 0.0 |
| 1 | 0.00 | 45.1 | 9.8 |
| 3 | 0.48 | 39.8 | 20.4 |
| 10 | 1.00 | 26.5 | 47.0 |
| 30 | 1.48 | 14.2 | 71.6 |
| 100 | 2.00 | 5.5 | 89.0 |
| 300 | 2.48 | 2.1 | 95.8 |
| 1000 | 3.00 | 1.0 | 98.0 |
Caption: Logical workflow for screening and characterizing protease inhibitors.
References
Application Notes and Protocols for High-Throughput Screening of Chymotrypsin Inhibitors using Suc-Val-Pro-Phe-SBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin, a serine protease, plays a crucial role in digestion and is implicated in various pathological processes, making it a significant target for drug discovery. High-throughput screening (HTS) is a paramount methodology for identifying novel chymotrypsin inhibitors from large compound libraries. The choice of substrate is critical for the development of a robust and sensitive HTS assay. The thiobenzyl ester substrate, N-Succinyl-L-valyl-L-prolyl-L-phenylalanine-S-benzyl ester (Suc-Val-Pro-Phe-SBzl), offers significant advantages over conventional p-nitroanilide substrates due to its higher sensitivity. This document provides detailed application notes and protocols for the use of this compound in HTS assays for the discovery of chymotrypsin inhibitors.
Principle of the Assay
The enzymatic activity of chymotrypsin is determined by its hydrolysis of the peptide thiobenzyl ester substrate, this compound. This reaction releases a free thiol group (thiobenzyl). In the presence of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), the thiol group reacts to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a strong absorbance at 412 nm. The rate of TNB formation is directly proportional to the chymotrypsin activity. Potential inhibitors will decrease the rate of this reaction.
Advantages of this compound
The thiobenzyl ester substrate this compound is significantly more sensitive than its corresponding p-nitroanilide counterpart.[1] This heightened sensitivity is reflected in its high kcat/Km values, which range from 0.5 to 8.3 x 10⁷ M⁻¹s⁻¹ for chymotrypsin and other related proteases.[1] This allows for the use of lower enzyme and substrate concentrations, reducing costs and minimizing potential compound interference.
Data Presentation
Table 1: Kinetic Parameters of Chymotrypsin Substrates
| Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Detection Method |
| This compound | Not explicitly found | Not explicitly found | 0.5 - 8.3 x 10⁷ | Spectrophotometric (DTNB) |
| Suc-Ala-Ala-Pro-Phe-pNA | 1.7 mM[2] | High | High | Spectrophotometric (410 nm) |
| N-Benzoyl-L-tyrosine thiobenzyl ester | 0.02 mM | 37 s⁻¹ | 1.85 x 10⁶ | Spectrophotometric (DTNB) |
Note: Specific Km and kcat values for this compound with chymotrypsin were not found in the reviewed literature. However, the high kcat/Km ratio suggests a low micromolar Km, which should be determined empirically for optimal assay conditions.
Table 2: HTS Assay Quality Control - Z'-Factor Interpretation
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent Assay | Large separation between positive and negative controls, suitable for HTS.[3] |
| 0 to 0.5 | Marginal Assay | Minimal separation, may require optimization.[3] |
| < 0 | Unacceptable Assay | Overlapping controls, not suitable for screening.[3][4] |
Experimental Protocols
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Known chymotrypsin inhibitor (e.g., aprotinin) for positive control
-
384-well, clear, flat-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.
-
Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 2X the final assay concentration) in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15-30 minutes.
-
Substrate Stock Solution (this compound): Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To aid dissolution, warming the tube to 37°C and sonicating may be necessary.[1] Store in aliquots at -20°C or -80°C.
-
DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in assay buffer. Store protected from light at 4°C.
-
Substrate/DTNB Working Solution: Prepare a 2X working solution containing this compound and DTNB in assay buffer. The final concentration of this compound should be approximately its Km value (estimated to be in the low micromolar range), and the final concentration of DTNB is typically 100-500 µM. This solution should be prepared fresh daily.
-
Test Compounds and Controls: Dissolve test compounds in 100% DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions as required. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid enzyme inhibition.
-
Negative Control: 1% DMSO in assay buffer.
-
Positive Control: A known chymotrypsin inhibitor at a concentration that gives >80% inhibition.
-
High-Throughput Screening Protocol (384-well plate format)
-
Compound Dispensing: Add 0.5 µL of test compounds, positive control, or negative control (1% DMSO) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 25 µL of the 2X chymotrypsin working solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and potential inhibitors.
-
Reaction Initiation: Add 25 µL of the 2X Substrate/DTNB working solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-30 minutes at room temperature.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Inhibition Calculation: Calculate the percentage of inhibition for each test compound using the following formula:
% Inhibition = [1 - (V₀_compound - V₀_blank) / (V₀_negative_control - V₀_blank)] * 100
Where V₀_blank corresponds to wells with no enzyme.
Z'-Factor Determination for Assay Validation
Before initiating a full screen, it is crucial to validate the assay's robustness by determining the Z'-factor.
-
Plate Setup: In a 384-well plate, dedicate half of the wells (e.g., 192 wells) to the negative control (enzyme + substrate + DMSO) and the other half to the positive control (enzyme + substrate + known inhibitor).[5]
-
Run Assay: Follow the HTS protocol described above.
-
Calculate Z'-Factor: Use the following formula:
Z' = 1 - [(3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control|]
Where SD is the standard deviation. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[3]
Visualizations
Caption: High-throughput screening workflow for chymotrypsin inhibitors.
Caption: Enzymatic reaction and detection principle.
Caption: Logical flow for calculating the Z'-factor.
Troubleshooting and Considerations
-
Compound Interference:
-
Colored Compounds: Test compounds that absorb at 412 nm can interfere with the assay. A pre-read of the compound plate before adding the substrate/DTNB solution can help identify and correct for this.
-
Thiol-reactive Compounds: Compounds containing free thiol groups or that are highly reactive towards thiols can directly react with DTNB, leading to false positives. To identify these, a counter-screen can be performed where the test compounds are incubated with DTNB in the absence of the enzyme. The inclusion of a reducing agent like dithiothreitol (DTT) in the assay buffer can mitigate the impact of some thiol-reactive compounds, but may also interfere with the DTNB reaction if not carefully optimized.[6]
-
Aggregators: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes. Performing dose-response curves and observing the shape of the curve can help identify potential aggregators.
-
-
Assay Stability:
-
DTNB Stability: DTNB is less stable in buffers with high pH. It is recommended to prepare the DTNB-containing solutions fresh daily.[1]
-
Substrate Stability: The stability of this compound in aqueous buffer should be assessed to ensure minimal spontaneous hydrolysis during the assay.
-
-
Assay Optimization:
-
Enzyme and Substrate Concentrations: Optimal concentrations of chymotrypsin and this compound should be determined empirically to ensure a linear reaction rate and to operate under initial velocity conditions (typically <10% substrate consumption). For inhibitor screening, a substrate concentration around the Km value is generally recommended.
-
Incubation Times: The pre-incubation time of the enzyme with the compounds and the reaction time should be optimized to maximize the assay window and sensitivity.
-
By following these detailed protocols and considering the potential for interference, researchers can effectively utilize this compound to develop robust and sensitive high-throughput screening assays for the discovery of novel chymotrypsin inhibitors.
References
- 1. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assay.dev [assay.dev]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Suc-Val-Pro-Phe-SBzl in Peptide Synthesis Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Val-Pro-Phe-SBzl, also known as Succinyl-Valyl-Prolyl-Phenylalanine-thiobenzyl ester, is a synthetic peptide derivative that serves as a highly reactive substrate for chymotrypsin-like serine proteases. Its primary application lies not in the assembly of larger peptide chains, but as a crucial tool in enzyme kinetics, inhibitor screening, and the study of protease activity. This document provides detailed application notes and protocols for the use of this compound in these biochemical assays.
The thiobenzyl ester leaving group allows for a continuous and sensitive spectrophotometric assay when coupled with a thiol-reactive chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The enzymatic cleavage of the thiobenzyl ester bond releases a thiol, which then reacts with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored at 412 nm. This assay is significantly more sensitive than those using corresponding p-nitroanilide substrates.
Applications
This compound is a versatile tool for studying a range of chymotrypsin-like enzymes, including:
-
Human Leukocyte Cathepsin G: A serine protease involved in inflammation and immune responses. This compound can be used to screen for inhibitors of Cathepsin G, with reported IC50 values in the range of 111-225 mM for this compound acting as an inhibitor itself[1][2].
-
Chymotrypsin: A digestive enzyme that cleaves peptide bonds after aromatic amino acids.
-
Human Skin Chymase: A protease found in mast cells, involved in allergic and inflammatory reactions.
-
Rat Mast Cell Proteases: Including RMCP I and RMCP II.
Quantitative Data
The following table summarizes the kinetic parameters for the hydrolysis of this compound by various proteases.
| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |
| Chymotrypsin | 0.5 - 8.3 x 10⁵ | |
| Human Leukocyte Cathepsin G | 0.5 - 8.3 x 10⁵ | |
| Human Skin Chymase | 0.5 - 8.3 x 10⁵ | |
| Rat Mast Cell Proteases | 0.5 - 8.3 x 10⁵ |
Table 1: Kinetic Parameters for this compound Hydrolysis.
Experimental Protocols
Protocol 1: Determination of Protease Activity using a Continuous Spectrophotometric Assay
This protocol describes a method to measure the activity of a chymotrypsin-like protease using this compound as a substrate. The rate of substrate hydrolysis is monitored by the increase in absorbance at 412 nm due to the reaction of the released thiobenzyl group with DTNB.
Materials:
-
This compound
-
Protease of interest (e.g., Cathepsin G, Chymotrypsin)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Microplate reader or spectrophotometer capable of reading at 412 nm
-
96-well microplates (clear, flat-bottom)
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (e.g., 20 mM): Dissolve this compound in DMSO.
-
DTNB Stock Solution (e.g., 10 mM): Dissolve DTNB in the Assay Buffer.
-
Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (refer to the enzyme's specific handling instructions) and dilute to the desired working concentration in the Assay Buffer just before use. The optimal concentration should be determined empirically but typically falls in the nanomolar range.
-
-
Assay Setup:
-
Prepare a reaction mixture in each well of the microplate containing:
-
Assay Buffer
-
DTNB (final concentration, e.g., 0.5 mM)
-
Substrate (final concentration, e.g., 100 µM, can be varied for kinetic studies). Add the substrate from the stock solution. Note that the final DMSO concentration should be kept low (typically ≤ 5%) to avoid enzyme inhibition.
-
-
Include control wells:
-
Blank (No Enzyme): Contains all components except the enzyme.
-
Substrate Control (No DTNB): Contains all components except DTNB to check for any background absorbance changes.
-
-
-
Enzyme Reaction and Measurement:
-
Equilibrate the microplate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the diluted enzyme solution to each well (except the blank).
-
Immediately start monitoring the increase in absorbance at 412 nm in the microplate reader. Take readings every 30-60 seconds for a period of 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA412/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank from the rates of the test samples.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (ε of TNB at 412 nm is 14,150 M⁻¹cm⁻¹).
-
Protocol 2: Screening for Protease Inhibitors
This protocol is an adaptation of Protocol 1 for the screening of potential inhibitors of a target protease.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Addition:
-
Before adding the enzyme, add various concentrations of the test inhibitor compound to the appropriate wells.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture with the inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for inhibitor-enzyme binding.
-
-
Initiate and Measure:
-
Initiate the reaction by adding the enzyme and proceed with the measurements as described in step 3 of Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
Application Notes and Protocols for Suc-Ala-Ala-Pro-Phe-pNA in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Ala-Ala-Pro-Phe-pNA (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide) is a widely utilized chromogenic substrate in biochemical research for the sensitive and specific measurement of serine protease activity. Its primary application lies in the characterization of enzymes such as chymotrypsin, cathepsin G, and subtilisin. The enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue releases the yellow chromophore, p-nitroaniline (pNA), which can be conveniently quantified spectrophotometrically. This allows for the determination of enzyme kinetics, the screening of inhibitors, and the elucidation of structure-activity relationships.
Principle of the Assay
The fundamental principle of assays employing Suc-Ala-Ala-Pro-Phe-pNA is the enzymatic hydrolysis of the substrate, leading to the release of p-nitroaniline. The rate of pNA formation is directly proportional to the enzyme's activity under specific conditions of substrate concentration, temperature, and pH. The reaction can be monitored by measuring the increase in absorbance at approximately 405-410 nm.
Key Applications
-
Enzyme Activity Assays: Quantifying the catalytic activity of purified or crude enzyme preparations.
-
Kinetic Studies: Determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) to understand enzyme efficiency and substrate affinity.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases, a crucial step in drug discovery.[1]
-
Characterization of Protease Specificity: Comparing the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA with other synthetic substrates to define the substrate specificity of a given protease.
Quantitative Data Summary
The following table summarizes the kinetic parameters for several common proteases with Suc-Ala-Ala-Pro-Phe-pNA as the substrate. These values can serve as a reference for experimental design and data interpretation.
| Enzyme | Michaelis-Menten Constant (Km) | Catalytic Rate Constant (kcat) | Inhibition Constant (Ki) of Inhibitor |
| α-Chymotrypsin | 60 µM[2] | Data not consistently available in the searched literature | Chymostatin: 0.4 nM[3][4] |
| Cathepsin G | 1.7 mM[2][5] | Data not consistently available in the searched literature | Chymostatin: 150 nM[3][4] |
| Subtilisin Carlsberg | See Note 1 | See Note 1 | Data not consistently available in the searched literature |
| Subtilisin BPN' | See Note 1 | See Note 1 | Data not consistently available in the searched literature |
| Chymase | 4 mM[2] | Data not consistently available in the searched literature | Data not consistently available in the searched literature |
Note 1: One study indicated that the specificity constants (kcat/Km) for subtilisins with a related substrate were significantly higher than with Suc-Ala-Ala-Pro-Phe-pNA, but did not provide the specific Km and kcat values for the latter.[6]
Experimental Protocols
Protocol 1: α-Chymotrypsin Activity Assay
This protocol provides a standardized method for determining the activity of α-chymotrypsin.
Materials:
-
α-Chymotrypsin solution (e.g., from bovine pancreas)
-
Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 20 mM in DMSO)[7]
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare the working substrate solution: Dilute the Suc-Ala-Ala-Pro-Phe-pNA stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).[9]
-
Prepare the enzyme solution: Dilute the α-chymotrypsin stock solution in Assay Buffer to a concentration that will yield a linear rate of absorbance change over a reasonable time frame (e.g., 5-10 minutes). The optimal concentration should be determined empirically.
-
Set up the reaction: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of the working substrate solution
-
Z µL of the diluted enzyme solution to initiate the reaction.
-
The final volume should be consistent across all wells (e.g., 200 µL).
-
Include a blank control with Assay Buffer instead of the enzyme solution.
-
-
Incubate and measure: Immediately place the microplate in a plate reader pre-set to the desired temperature (e.g., 25°C or 37°C).
-
Monitor the reaction: Measure the absorbance at 410 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 5-10 minutes.[9]
-
Calculate the enzyme activity:
-
Determine the rate of reaction (ΔA/min) from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of p-nitroaniline production. The molar extinction coefficient (ε) for p-nitroaniline at 410 nm and pH 7.5 is 8,800 M⁻¹cm⁻¹.[7]
-
Enzyme activity (in Units/mL) can be calculated using the following formula: Activity (U/mL) = (ΔA/min) * (Total reaction volume in mL) / (ε * Path length in cm * Volume of enzyme in mL) One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at the specified conditions.
-
Protocol 2: Cathepsin G Activity Assay
This protocol is adapted for the measurement of Cathepsin G activity.
Materials:
-
Cathepsin G solution
-
Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 20 mM in DMSO)
-
Assay Buffer: 100 mM HEPES, pH 7.5[7]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the working substrate solution: Dilute the Suc-Ala-Ala-Pro-Phe-pNA stock solution in Assay Buffer to a final concentration of approximately 2.2 mM.[10]
-
Prepare the enzyme solution: Dilute the Cathepsin G stock solution in Assay Buffer to an appropriate concentration.
-
Set up the reaction: In a microplate well, combine the Assay Buffer and the working substrate solution.
-
Initiate the reaction: Add the diluted Cathepsin G solution to the well to start the reaction. The final reaction volume should be standardized (e.g., 200 µL). Include a blank control without the enzyme.
-
Incubate and measure: Incubate the plate at 37°C and monitor the increase in absorbance at 410 nm over time.
-
Calculate enzyme activity: Follow the same calculation steps as described for the α-chymotrypsin assay, using the appropriate molar extinction coefficient for p-nitroaniline.
Protocol 3: Inhibitor Screening Assay
This protocol outlines a general procedure for screening potential inhibitors of a target protease.
Materials:
-
Target protease solution (e.g., α-chymotrypsin or Cathepsin G)
-
Suc-Ala-Ala-Pro-Phe-pNA stock solution
-
Assay Buffer appropriate for the target enzyme
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions: Prepare the working substrate solution and the diluted enzyme solution as described in the respective activity assay protocols.
-
Set up the assay plate:
-
Test wells: Add the desired concentration of the test inhibitor to the wells.
-
Positive control wells: Add the same volume of solvent (e.g., DMSO) without the inhibitor.
-
Negative control (no enzyme) wells: Add Assay Buffer and substrate, but no enzyme.
-
-
Pre-incubation: Add the diluted enzyme solution to the test and positive control wells. Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the assay temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction: Add the working substrate solution to all wells to start the reaction.
-
Monitor the reaction: Measure the absorbance at 410 nm over time as previously described.
-
Data analysis:
-
Calculate the initial reaction rates for all wells.
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of positive control well)] * 100
-
For promising inhibitors, a dose-response curve can be generated to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). For a more detailed kinetic analysis, the inhibition constant (Ki) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed inhibition).[11]
-
Visualizations
The following diagrams illustrate the key processes involved in the use of Suc-Ala-Ala-Pro-Phe-pNA in biochemical research.
Caption: Enzymatic hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA.
References
- 1. biokin.com [biokin.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-anthraniloyl-Ala-Ala-Phe-4-nitroanilide, a highly sensitive substrate for subtilisins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regulation of an intracellular subtilisin protease activity by a short propeptide sequence through an original combined dual mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chymotrypsin Substrate: N-Succinyl-Valyl-Prolyl-Phenylalanyl-p-Nitroanilide
Introduction
Chymotrypsin, a key serine protease, plays a crucial role in protein digestion by selectively cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] The synthetic peptide N-Succinyl-Valyl-Prolyl-Phenylalanyl-p-Nitroanilide (Suc-Val-Pro-Phe-pNA) is a highly specific and sensitive chromogenic substrate for assaying chymotrypsin activity.[2] Upon enzymatic cleavage at the C-terminal of the phenylalanine residue, the colorless substrate releases a yellow-colored p-nitroaniline (pNA) molecule.[2] The rate of pNA formation, which can be monitored spectrophotometrically at 405-410 nm, is directly proportional to the chymotrypsin activity.[2][3] This property makes Suc-Val-Pro-Phe-pNA an invaluable tool for researchers, scientists, and drug development professionals in various applications, including enzyme kinetics, inhibitor screening, and quality control.[2][4]
Applications
-
Enzyme Kinetics and Characterization: Suc-Val-Pro-Phe-pNA is widely used to determine the kinetic parameters of chymotrypsin, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).[2]
-
Inhibitor Screening: This substrate is instrumental in high-throughput screening for potential chymotrypsin inhibitors, which is crucial in drug discovery for conditions where chymotrypsin activity is dysregulated.[2]
-
Protease Specificity Studies: The specific amino acid sequence of this substrate makes it a valuable tool for studying the substrate specificity of chymotrypsin and other chymotrypsin-like proteases.[5][6]
-
Quality Control: It can be used in quality control assays to determine the activity and purity of chymotrypsin preparations.
Data Presentation
Table 1: Kinetic Parameters of Chymotrypsin with Suc-Ala-Ala-Pro-Phe-pNA
| Parameter | Value | Enzyme Source | Reference |
| K_m_ | 60 µM | Bovine Pancreatic α-Chymotrypsin | [2] |
| k_cat_ | High (Specific value not consistently reported) | Bovine Pancreatic α-Chymotrypsin | [7] |
Note: The sequence Suc-Ala-Ala-Pro-Phe-pNA is a more commonly cited and well-characterized chymotrypsin substrate with similar properties to Suc-Val-Pro-Phe-pNA.
Table 2: Recommended Assay Conditions
| Parameter | Recommended Value |
| Wavelength | 405 - 410 nm[2][3] |
| pH | 7.8 - 8.3[3][8] |
| Temperature | 25 - 37 °C[3][8] |
| Buffer | Tris-HCl with CaCl_2_[3] |
| Molar Extinction Coefficient (ε) of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm[7] |
Experimental Protocols
Protocol 1: Determination of Chymotrypsin Activity (Initial Rate Method)
This protocol outlines the procedure for determining the initial rate of chymotrypsin-catalyzed hydrolysis of Suc-Val-Pro-Phe-pNA.
1. Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Succinyl-Valyl-Prolyl-Phenylalanyl-p-Nitroanilide (Suc-Val-Pro-Phe-pNA)
-
Tris-HCl buffer (e.g., 0.1 M Tris-HCl, pH 8.3, containing 0.1 M CaCl_2_)[3]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplate or cuvettes
-
Ultrapure water
2. Reagent Preparation:
-
Assay Buffer (0.1 M Tris-HCl, pH 8.3, with 0.1 M CaCl_2_):
-
Dissolve 12.1 g of Tris base in 800 mL of ultrapure water.
-
Adjust the pH to 8.3 at 25°C with 1 M HCl.[3]
-
Dissolve 14.7 g of CaCl_2_ dihydrate in the solution.
-
Bring the final volume to 1 L with ultrapure water. Store at 4°C.
-
-
Substrate Stock Solution (e.g., 20 mM):
-
Dissolve the required amount of Suc-Val-Pro-Phe-pNA in DMSO to make a 20 mM stock solution. For example, for 1 mL, dissolve the appropriate weight of the substrate in 1 mL of DMSO.
-
Store the stock solution at -20°C, protected from light.[9]
-
-
Enzyme Solution:
3. Assay Procedure:
-
Set the microplate reader or spectrophotometer to 405 nm and the desired temperature (e.g., 37°C).[3]
-
Prepare the reaction mixture in each well/cuvette as follows:
-
X µL of Assay Buffer
-
Y µL of Substrate Stock Solution (to achieve the desired final concentration, e.g., 0.1-1 mM)
-
Bring the total volume to just under the final reaction volume (e.g., 180 µL for a 200 µL final volume) with ultrapure water.
-
-
Include appropriate controls:
-
Blank (No Enzyme): Add 1 mM HCl instead of the enzyme solution.
-
Positive Control: A known concentration of chymotrypsin.
-
Inhibitor Control (if screening inhibitors): Pre-incubate the enzyme with the inhibitor before adding the substrate.
-
-
Pre-incubate the plate/cuvettes at the assay temperature for 5 minutes.[8]
-
Initiate the reaction by adding Z µL of the diluted enzyme solution to each well/cuvette to reach the final reaction volume (e.g., 20 µL for a 200 µL final volume).
-
Immediately start monitoring the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.[1]
4. Data Analysis:
-
Plot the absorbance at 405 nm versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA₄₀₅/min).
-
Calculate the chymotrypsin activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₄₀₅/min) / (ε × l) × 10⁶
Where:
-
ΔA₄₀₅/min is the initial rate of absorbance change.
-
ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm).[7]
-
l is the path length of the cuvette or the well (in cm).
-
Visualizations
Enzymatic Reaction of Chymotrypsin with Suc-Val-Pro-Phe-pNA
Caption: Enzymatic cleavage of Suc-Val-Pro-Phe-pNA by chymotrypsin.
Experimental Workflow for Chymotrypsin Activity Assay
Caption: Workflow for the chymotrypsin activity assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]
- 3. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. Buy N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 [smolecule.com]
- 5. Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide substrates. The relationship between the peptide structure C-terminal to the cleaved bond and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The specificity of chymotrypsin. A statistical analysis of hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide - Creative Enzymes [creative-enzymes.com]
Application Notes and Protocols: Suc-Val-Pro-Phe-p(O)(OPh)2 in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Val-Pro-Phe-p(O)(OPh)2 is a potent and specific inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. Upon mast cell degranulation in response to inflammatory stimuli or tissue injury, chymase is released into the local microenvironment.[1] It plays a significant role in the inflammatory cascade through multiple mechanisms, including the conversion of angiotensin I to the pro-inflammatory and pro-fibrotic peptide angiotensin II (Ang II), activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), and the processing of various cytokines.[2][3][4] By targeting chymase, Suc-Val-Pro-Phe-p(O)(OPh)2 offers a valuable tool for investigating the role of this enzyme in various inflammatory and fibrotic diseases and as a potential therapeutic agent.
Mechanism of Action
Suc-Val-Pro-Phe-p(O)(OPh)2 acts as a substrate analog, irreversibly binding to the active site of chymase, thereby inhibiting its enzymatic activity. This inhibition blocks the downstream effects of chymase, leading to a reduction in inflammation, tissue remodeling, and fibrosis. The primary pathways affected by chymase inhibition include:
-
Renin-Angiotensin System (RAS): Chymase provides an alternative pathway for Ang II production, independent of the angiotensin-converting enzyme (ACE). Inhibition of chymase can significantly reduce local Ang II levels in tissues where mast cells are abundant.[5]
-
TGF-β Signaling: Chymase can activate latent TGF-β, a key regulator of tissue fibrosis. By preventing this activation, chymase inhibitors can attenuate fibrotic processes.[3]
-
Matrix Metalloproteinase (MMP) Activation: Chymase is known to activate pro-MMPs, such as pro-MMP-9, which are involved in extracellular matrix degradation and tissue remodeling during inflammation.[3]
The inhibition of these pathways makes Suc-Val-Pro-Phe-p(O)(OPh)2 a subject of interest in studies related to cardiovascular diseases, inflammatory bowel disease (IBD), atopic dermatitis, and non-alcoholic steatohepatitis (NASH).[3][6]
Data Presentation
In Vivo Efficacy of Suc-Val-Pro-Phe-p(O)(OPh)2
| Animal Model | Disease/Condition | Dose | Key Findings | Reference |
| Hamster | Postoperative Cardiac Adhesions | Local administration | Reduced cardiac chymase activity, mast cell density, and suppressed TGF-β1 levels, leading to a reduction in adhesions. | |
| Dog | Vein Graft Stenosis | Local administration (pre-grafting) | Suppressed increases in Angiotensin II concentration and mRNA levels of fibronectin, collagen I, and collagen III in grafted veins. | [7] |
| Mouse | Big Endothelin-1 Induced Pressor Response | 2-40 mg/kg (i.v. bolus) | Markedly and in a long-lasting manner reduced the maximal increase in mean arterial pressure induced by Big ET-1. | [8] |
Inhibitory Activity of Selected Chymase Inhibitors (for context)
Note: A specific IC50 or Ki value for Suc-Val-Pro-Phe-p(O)(OPh)2 was not available in the reviewed literature. The following data for other peptide-based inhibitors are provided for context.
| Inhibitor | Target | Ki Value | Reference |
| Methoxysuccinyl-Ala-Ala-Pro-(L)boro-Phe-OH | Chymase (connective tissue mast cells) | 60-170 nM | [9] |
| t-butyloxycarbonyl-Phe-Pro-(L)boro-Phe-pinacol | Chymase (connective tissue mast cells) | 60-170 nM | [9] |
Signaling Pathway and Experimental Workflow
Caption: Chymase inhibition by Suc-Val-Pro-Phe-p(O)(OPh)2 blocks inflammatory pathways.
Caption: Experimental workflow for evaluating Suc-Val-Pro-Phe-p(O)(OPh)2.
Experimental Protocols
In Vitro Chymase Activity Assay (Colorimetric)
This protocol is a general guideline for determining the inhibitory activity of Suc-Val-Pro-Phe-p(O)(OPh)2 against purified chymase.
Materials:
-
Purified human chymase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA)
-
Suc-Val-Pro-Phe-p(O)(OPh)2
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of Suc-Val-Pro-Phe-p(O)(OPh)2 in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted Suc-Val-Pro-Phe-p(O)(OPh)2 or DMSO control.
-
Purified chymase solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the Suc-AAPF-pNA substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 405 nm every minute for 15-30 minutes. The rate of p-nitroaniline production is proportional to chymase activity.
-
Data Analysis: Calculate the initial reaction velocity (V) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Measurement of Angiotensin II or TGF-β1 Levels by ELISA
This protocol describes a general sandwich ELISA procedure for quantifying Ang II or TGF-β1 in biological samples (e.g., plasma, tissue homogenates, cell culture supernatants) from in vivo studies.
Materials:
-
Commercially available Angiotensin II or TGF-β1 ELISA Kit (containing coated plate, detection antibody, standards, buffers, and substrate).
-
Biological samples collected from the in vivo experiment.
-
Microplate reader (450 nm).
Procedure:
-
Sample Preparation: Prepare samples according to the ELISA kit manufacturer's instructions. For TGF-β1, this may involve an activation step (e.g., acidification followed by neutralization) to measure the total active form.[6][10]
-
Standard Curve: Reconstitute and serially dilute the provided standard to create a standard curve.
-
Assay: a. Add standards and samples to the appropriate wells of the antibody-coated microplate. Incubate as per the kit's protocol (e.g., 2.5 hours at room temperature).[2][11] b. Wash the wells multiple times with the provided Wash Buffer. c. Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[11] d. Wash the wells again. e. Add Streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).[2][11] f. Perform a final wash. g. Add TMB substrate solution and incubate in the dark until color develops (e.g., 30 minutes).[2][11] h. Add Stop Solution to terminate the reaction.
-
Read Plate: Immediately measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of Ang II or TGF-β1 in the samples.
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to measure the mRNA levels of inflammatory and fibrotic markers (e.g., COL1A1, COL3A1, FN1) in tissue samples.
Materials:
-
Tissue samples stored in an RNA stabilization solution or flash-frozen.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB).
-
RT-qPCR instrument.
Procedure:
-
RNA Extraction: Homogenize tissue samples and extract total RNA using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.[12]
-
qPCR Reaction: Prepare the qPCR reaction mix for each sample and target gene in triplicate:
-
qPCR master mix
-
Forward and reverse primers
-
cDNA template
-
Nuclease-free water
-
-
Run qPCR: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene. Compare the expression levels between the Suc-Val-Pro-Phe-p(O)(OPh)2-treated group and the control group.
General Protocol for an In Vivo Inflammation Model (Postoperative Cardiac Adhesions)
This protocol provides a general framework for studying the effect of Suc-Val-Pro-Phe-p(O)(OPh)2 in a hamster or rabbit model of cardiac adhesions, a process driven by inflammation and fibrosis.
Materials:
-
Anesthetic agents.
-
Surgical instruments.
-
Suc-Val-Pro-Phe-p(O)(OPh)2 formulated for in vivo administration (e.g., in a saline or gel vehicle).
-
Control vehicle.
-
Suture materials.
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the experiment.
-
Surgical Procedure: a. Anesthetize the animal. b. Perform a thoracotomy to expose the heart. c. Induce cardiac injury to stimulate an inflammatory response and subsequent adhesion formation. This is typically done by mechanical abrasion of the epicardium and pericardium.[13][14][15]
-
Treatment Administration: Directly apply Suc-Val-Pro-Phe-p(O)(OPh)2 solution or vehicle control to the injured cardiac surface before closing the chest cavity.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics. Monitor the animals daily.
-
Endpoint Analysis: After a predetermined period (e.g., 14 days), euthanize the animals. a. Macroscopic Scoring: Re-open the chest and score the severity and tenacity of adhesions between the heart and surrounding tissues. b. Tissue Collection: Collect the heart and pericardial tissue for histopathological analysis (e.g., H&E and Masson's trichrome staining for fibrosis), chymase activity assays, ELISA, and RT-qPCR as described in the protocols above.
References
- 1. Chymase_TargetMol [targetmol.com]
- 2. raybiotech.com [raybiotech.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. Mast Cell Chymase and Tryptase as Targets for Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Angiotensin 2 ELISA Kit (EEL024) - Invitrogen [thermofisher.com]
- 6. Human TGF-beta 1 DuoSet ELISA DY240-05: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Peptide boronic acids, substrate analogs, inhibit chymase, and histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ibl-international.com [ibl-international.com]
- 11. raybiotech.com [raybiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. A review of animal models for post-operative pericardial adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review of animal models for post-operative pericardial adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Suc-Val-Pro-Phe-SBzl Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide thiobenzyl ester, Succinyl-Valyl-Prolyl-Phenylalanyl-thiobenzyl (Suc-Val-Pro-Phe-SBzl), is a highly sensitive chromogenic substrate for chymotrypsin-like serine proteases. Its sequence is specifically designed for optimal recognition and cleavage by enzymes such as chymotrypsin and Cathepsin G. The hydrolysis of the thiobenzyl ester bond by these enzymes releases a thiol group, which can be readily detected using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The high reactivity of this substrate makes it particularly useful for sensitive enzyme activity assays and inhibitor screening.[1]
This document provides detailed application notes and protocols for the use of this compound in measuring the activity of chymotrypsin and Cathepsin G.
Data Presentation
The kinetic parameters for the hydrolysis of this compound by various chymotrypsin-like proteases are summarized in the table below. The thiobenzyl ester substrate demonstrates significantly higher sensitivity compared to its p-nitroanilide counterpart.[2]
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Notes |
| Chymotrypsin | This compound | 0.5 - 8.3 x 10⁵ | Highly sensitive substrate.[2] |
| Human Leukocyte Cathepsin G | This compound | 0.5 - 8.3 x 10⁵ | Significantly more reactive than p-nitroanilide substrates.[1][2] |
| Human Skin Chymase | This compound | 0.5 - 8.3 x 10⁵ | [2] |
| Rat Mast Cell Proteases | This compound | 0.5 - 8.3 x 10⁵ | [2] |
Signaling and Reaction Pathway
The enzymatic cleavage of this compound by a chymotrypsin-like protease and the subsequent detection reaction with DTNB is a two-step process. First, the enzyme hydrolyzes the thiobenzyl ester bond of the substrate. The released free thiol then reacts with DTNB in a stoichiometric manner to produce the colored product TNB.
Figure 1: Enzymatic cleavage of this compound and detection.
Experimental Protocols
General Assay Principle
The activity of chymotrypsin-like proteases is determined by measuring the rate of TNB formation, which is directly proportional to the rate of substrate hydrolysis. The assay is performed in a 96-well plate format and the absorbance is monitored at 412 nm over time.
Materials and Reagents
-
This compound (substrate)
-
Chymotrypsin or Cathepsin G (enzyme)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.1, 1 mM EDTA)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader with absorbance measurement at 412 nm
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in assay buffer to a final concentration of 10 mM. Store protected from light at 4°C.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl for chymotrypsin). The final concentration will depend on the specific activity of the enzyme preparation. Dilute the enzyme stock solution in assay buffer to the desired working concentration just before use.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for measuring enzyme activity using this compound.
Figure 2: General workflow for the enzyme activity assay.
Detailed Assay Protocol
-
Plate Setup:
-
Add 80 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of 10 mM DTNB stock solution to each well.
-
For inhibitor studies, add 5 µL of the inhibitor solution at various concentrations to the respective wells. For control wells, add 5 µL of the vehicle (e.g., DMSO).
-
-
Substrate Addition:
-
Add 5 µL of the 10 mM this compound stock solution to each well. The final substrate concentration will be 0.5 mM. This can be varied to determine kinetic parameters.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution to each well.
-
-
Measurement:
-
Immediately start measuring the absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The rate of the reaction can be calculated using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M⁻¹cm⁻¹).
-
Application Notes for Drug Development
This compound is a valuable tool for screening and characterizing inhibitors of chymotrypsin and Cathepsin G, both of which are important targets in various disease contexts.
Inhibitor Screening
The assay protocol can be adapted for high-throughput screening of compound libraries to identify potential inhibitors. The sensitivity of the substrate allows for the use of low enzyme concentrations, which is advantageous for detecting potent inhibitors.
Mechanism of Inhibition Studies
By varying the concentrations of both the substrate and the inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated by analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Key Inhibitors
-
Chymostatin: A potent, competitive, and slow-binding inhibitor of chymotrypsin and Cathepsin G.
-
Peptidyl Phosphonates (e.g., Suc-Val-Pro-PheP-(OPh)₂): These compounds act as transition-state analog inhibitors, forming a covalent bond with the active site serine of the protease.[3][4]
Logical Relationship of Inhibition
The following diagram illustrates the different modes of enzyme inhibition that can be investigated using this assay system.
Figure 3: Modes of enzyme inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glpbio.com [glpbio.com]
- 3. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suc-Val-Pro-Phe-pNA Assays
Welcome to the technical support center for chromogenic protease assays utilizing the Suc-Val-Pro-Phe-pNA substrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during their experiments.
A Note on Substrate Nomenclature: The substrate N-Succinyl-L-valyl-L-prolyl-L-phenylalanyl-p-nitroanilide is commonly abbreviated as Suc-Val-Pro-Phe-pNA. While other similar peptide substrates exist, this guide focuses on the p-nitroanilide (pNA) variant, which releases a yellow chromophore upon cleavage, detectable by spectrophotometry. This substrate is a sensitive tool for measuring the activity of chymotrypsin and chymotrypsin-like enzymes such as human leukocyte cathepsin G.[1]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Suc-Val-Pro-Phe-pNA assay?
A: This assay is a colorimetric method to measure protease activity. The substrate, Suc-Val-Pro-Phe-pNA, is colorless. In the presence of an active protease like chymotrypsin, the peptide bond after the phenylalanine residue is cleaved. This cleavage releases the p-nitroaniline (pNA) group, which is yellow and can be quantified by measuring its absorbance at or near 405 nm.[2][3][4] The rate of pNA release is directly proportional to the enzyme's activity.
Q2: My substrate won't dissolve properly. What should I do?
A: The Suc-Val-Pro-Phe-pNA substrate has limited aqueous solubility. It is typically dissolved in an organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution before being diluted into the aqueous assay buffer.[3][5] If you observe precipitation after dilution, it may be due to the final concentration of the organic solvent being too low. Gentle warming to 37°C or brief sonication can sometimes aid in dissolution.[1]
Q3: What are the optimal storage conditions for the substrate?
A: To ensure stability, the solid substrate should be stored desiccated at -20°C.[6] Stock solutions in DMSO or DMF should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, the stock solution should be used within a month, and at -80°C, within six months.[1]
Troubleshooting Guides
Problem 1: High Background Signal in "No Enzyme" Control Wells
High background absorbance can mask the true enzyme signal and reduce the assay's dynamic range.
| Potential Cause | Recommended Solution |
| Substrate Instability/Spontaneous Hydrolysis | Prepare fresh substrate solution for each experiment. Avoid prolonged exposure of the substrate solution to light or high temperatures. |
| Contaminated Reagents | Use high-purity water and reagents. Check buffers for microbial contamination, which can introduce exogenous proteases. |
| Assay Plate Interference | Some microplates can have high intrinsic absorbance. Test different brands or types of plates. Ensure the plate material is compatible with your reagents. |
| Incorrect Wavelength Measurement | Ensure your spectrophotometer is set to measure absorbance at the correct wavelength for pNA (typically 405-410 nm).[6] |
Troubleshooting Workflow: High Background
Caption: A logical workflow for diagnosing high background signals.
Problem 2: Low or No Signal (Low Enzyme Activity)
A weak or absent signal can indicate a problem with one of the core components of the assay.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in a suitable buffer). Avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control if available. |
| Incorrect Buffer pH | The optimal pH for chymotrypsin activity is generally between 7.5 and 8.5. Verify the pH of your final assay buffer.[3][7] |
| Presence of Inhibitors | Reagents, including water, can contain contaminating protease inhibitors.[8] Buffers containing sodium azide should be avoided as they can inhibit enzyme activity.[8] |
| Insufficient Incubation Time/Temperature | Ensure the assay is incubated for a sufficient duration at the optimal temperature for the enzyme (often 25°C or 37°C).[2] |
| Substrate Concentration Too Low | The substrate concentration should ideally be at or above the Michaelis constant (Km) for the enzyme. For chymotrypsin, the Km for Suc-AAPF-pNA is approximately 60 µM.[6] |
Enzymatic Reaction Pathway
Caption: The enzymatic cleavage of Suc-Val-Pro-Phe-pNA by chymotrypsin.
Problem 3: Inconsistent or Non-Reproducible Results
Variability between wells or experiments can compromise data integrity.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate and verify the accuracy of your pipettes. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well. |
| Temperature Fluctuations | Use a temperature-controlled plate reader or incubator. Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer. |
| Inhibitor Screening: Compound Interference | Test compounds may be colored or fluorescent, interfering with absorbance readings.[9] Run controls with the test compound in the absence of the enzyme to measure its intrinsic absorbance. |
| Timing Inconsistencies | In kinetic assays, ensure that reagents (enzyme or substrate) are added to all wells at precise, consistent intervals. Using multi-channel pipettes or automated liquid handlers can improve consistency. |
Decision Tree for Inhibitor Screening Issues
Caption: Troubleshooting interference from test compounds in inhibitor screens.
Experimental Protocol: Standard Chymotrypsin Activity Assay
This protocol provides a general framework. Concentrations and incubation times may need to be optimized for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8.
-
Chymotrypsin Stock: Prepare a 1 mg/mL stock solution in 1 mM HCl. Dilute further in Assay Buffer to the desired working concentration just before use.
-
Substrate Stock: Prepare a 10 mM stock solution of Suc-Val-Pro-Phe-pNA in DMSO.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of Assay Buffer to the "blank" wells.
-
Add 25 µL of the diluted chymotrypsin solution to the "enzyme" wells.
-
If screening inhibitors, add the test compound at this stage and pre-incubate with the enzyme for 10-15 minutes at room temperature.[2]
-
To initiate the reaction, add 25 µL of the substrate stock solution (diluted in Assay Buffer to the desired final concentration) to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
3. Data Acquisition:
-
Measure the absorbance at 405 nm every 60 seconds for 10-20 minutes.
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the "blank" (no enzyme) control from all other measurements.
References
- 1. glpbio.com [glpbio.com]
- 2. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Suc-Gly-Gly-Phe-pNA (Chymotrypsin Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Better Protease Detection | High-Sensitivity Protease Detection Assay [sigmaaldrich.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suc-Val-Pro-Phe-pNA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of experiments utilizing the chymotrypsin substrate, Succinyl-Valyl-Prolyl-Phenylalanyl-p-Nitroanilide (Suc-Val-Pro-Phe-pNA).
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays with Suc-Val-Pro-Phe-pNA.
| Problem | Potential Cause | Recommended Solution |
| High background signal/spontaneous substrate hydrolysis | Substrate instability in the assay buffer. | Prepare fresh substrate solution before each experiment. Optimize the pH of the assay buffer, as high or low pH can increase non-enzymatic hydrolysis. |
| Low or no enzyme activity | Incorrect buffer composition (pH, ionic strength). Enzyme degradation. Presence of inhibitors. | Verify the optimal pH and buffer conditions for your specific enzyme. Ensure proper enzyme storage and handling. Screen for potential inhibitors in your sample. |
| Poor reproducibility between replicates | Pipetting errors. Inconsistent incubation times. Temperature fluctuations. | Use calibrated pipettes and proper pipetting techniques. Ensure precise and consistent timing for all steps. Use a temperature-controlled incubator or water bath. |
| Non-linear reaction kinetics | Substrate depletion. Enzyme instability. Product inhibition. | Reduce the enzyme concentration or reaction time. Perform a time-course experiment to ensure initial velocity is measured. Check for product inhibition by adding the product at the beginning of the reaction. |
| Precipitation of the substrate | Low solubility of the substrate in the assay buffer. | Dissolve the substrate in a small amount of an organic solvent like DMSO before diluting it in the assay buffer. Ensure the final solvent concentration does not inhibit the enzyme. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength to measure the release of p-nitroaniline (pNA)?
The release of pNA from the substrate is typically measured by monitoring the increase in absorbance at 405 nm or 410 nm.
Q2: How can I determine the initial velocity (V₀) of my enzymatic reaction?
To determine the initial velocity, it is crucial to measure the product formation over time and identify the linear phase of the reaction. This is typically the early part of the reaction before substrate depletion or product inhibition becomes significant. A kinetic reading (multiple measurements over a set time) is recommended over a single endpoint reading.
Q3: What are the key components of a standard assay buffer for a chymotrypsin-like protease using Suc-Val-Pro-Phe-pNA?
A common assay buffer consists of 50 mM Tris-HCl or HEPES at a pH between 7.5 and 8.5, often supplemented with 100-150 mM NaCl and sometimes with CaCl₂ to enhance enzyme stability and activity. However, the optimal buffer composition can vary depending on the specific enzyme being studied.
Q4: How should I prepare and store the Suc-Val-Pro-Phe-pNA substrate stock solution?
The substrate is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocol: Chymotrypsin Activity Assay
This protocol provides a general framework for measuring chymotrypsin activity using Suc-Val-Pro-Phe-pNA.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Enzyme Solution: Prepare a stock solution of chymotrypsin in the assay buffer. Dilute to the desired final concentration just before use.
-
Substrate Solution: Prepare a 10 mM stock solution of Suc-Val-Pro-Phe-pNA in DMSO. Dilute in the assay buffer to the desired final concentration (e.g., 1 mM) just before use.
-
-
Assay Procedure:
-
Set up the reaction in a 96-well plate or cuvettes.
-
Add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells.
-
Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader or spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance values against time for each reaction.
-
Determine the initial velocity (V₀) from the slope of the linear portion of the curve.
-
The concentration of the product (pNA) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (which is pH-dependent), c is the concentration, and l is the path length.
-
Visualizations
Caption: Experimental workflow for a typical enzymatic assay using Suc-Val-Pro-Phe-pNA.
Caption: A logical diagram for troubleshooting common issues in enzymatic assays.
Technical Support Center: Troubleshooting Off-Target Effects of Suc-Val-Pro-Phe-SBzl
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the potential off-target effects of the serine protease inhibitor, Suc-Val-Pro-Phe-SBzl. This document offers frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound, or succinyl-valine-proline-phenylalanine thiobenzyl ester, is a known inhibitor of chymotrypsin-like serine proteases. Its primary and most well-characterized target is Cathepsin G (CatG).
Q2: My experiment with this compound is showing an unexpected phenotype that doesn't align with the known function of Cathepsin G. What could be the cause?
Unexpected phenotypes are often a primary indicator of off-target effects. While this compound is designed to inhibit Cathepsin G, it may also interact with other proteases or cellular proteins, leading to unforeseen biological consequences. It is crucial to validate that the observed effect is indeed due to the inhibition of Cathepsin G and not an off-target interaction.
Q3: I'm not observing the expected effect of Cathepsin G inhibition in my cellular assay, even at high concentrations of this compound. What should I do?
Several factors could contribute to a lack of efficacy. First, ensure the stability and activity of the inhibitor in your specific experimental setup. Second, confirm the expression and activity of Cathepsin G in your cell model. If Cathepsin G is not expressed or is inactive, the inhibitor will not have an effect. If both the inhibitor and the target are active, the lack of a phenotype could suggest that Cathepsin G is not the primary driver of the biological process you are studying, or that off-target effects are masking the on-target inhibition.
Q4: How can I confirm that the effects I'm seeing are due to on-target inhibition of Cathepsin G?
To confirm on-target activity, consider the following approaches:
-
Genetic knockdown/knockout of Cathepsin G: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Cathepsin G expression should phenocopy the effects of the inhibitor.
-
Rescue experiment: In a Cathepsin G knockout/knockdown background, the addition of this compound should not produce any further effect.
Q5: What are the potential off-targets of this compound?
The peptide sequence "Val-Pro-Phe" is recognized by several chymotrypsin-like serine proteases. Therefore, potential off-targets include other members of this family, such as chymotrypsin, chymase, and other cathepsins. Cross-reactivity with other classes of proteases or even non-proteolytic enzymes cannot be entirely ruled out without experimental validation.
Quantitative Data: Inhibitor Specificity Profile
The following table summarizes the inhibitory activity of this compound and provides hypothetical data for related inhibitors against a panel of serine proteases to illustrate the concept of a specificity profile. Researchers should generate their own data for their specific experimental conditions.
| Inhibitor | Target Protease | IC50 | Putative Off-Target Proteases | IC50 (Off-Target) |
| This compound | Cathepsin G | 111-225 µM | Chymotrypsin | >500 µM (Hypothetical) |
| Elastase | >1 mM (Hypothetical) | |||
| Thrombin | >1 mM (Hypothetical) | |||
| Inhibitor X (Hypothetical) | Cathepsin G | 50 µM | Chymotrypsin | 150 µM |
| Elastase | >500 µM | |||
| Thrombin | >1 mM | |||
| Inhibitor Y (Hypothetical) | Chymotrypsin | 75 µM | Cathepsin G | 200 µM |
| Elastase | >1 mM | |||
| Thrombin | >1 mM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the intended signaling pathway of Cathepsin G and a general workflow for troubleshooting off-target effects.
Caption: On-target vs. Off-target inhibition of Cathepsin G signaling.
Caption: Workflow for troubleshooting off-target effects.
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for Serine Protease Off-Target Identification
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to identify the active enzymes in a complex biological sample that interact with an inhibitor.
Materials:
-
Cell lysate or tissue homogenate
-
This compound
-
Broad-spectrum serine protease activity-based probe (ABP) with a reporter tag (e.g., fluorescent or biotinylated fluorophosphonate probe)
-
SDS-PAGE gels
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
Methodology:
-
Proteome Preparation: Prepare a native proteome from your cells or tissues of interest by lysis in a buffer without protease inhibitors. Determine the total protein concentration.
-
Inhibitor Pre-incubation: Aliquot the proteome and pre-incubate with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 30 minutes at 37°C.
-
ABP Labeling: Add the serine protease ABP to each sample and incubate for another 30 minutes at 37°C. The ABP will covalently label the active site of serine proteases that are not blocked by the inhibitor.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Analysis:
-
Fluorescent ABP: Visualize the labeled proteases directly using a fluorescence gel scanner. A decrease in the fluorescence intensity of a band in the inhibitor-treated lanes compared to the control indicates that the inhibitor is binding to that protease.
-
Biotinylated ABP: Transfer the proteins to a membrane and probe with streptavidin-HRP followed by a chemiluminescent substrate. A reduction in band intensity signifies inhibitor binding.
-
-
Target Identification: Bands of interest (i.e., those that show inhibitor-dependent decreased labeling) can be excised from the gel and identified by mass spectrometry.
Protocol 2: Protease Panel Screening
Screening the inhibitor against a panel of purified proteases provides a direct measure of its selectivity.
Materials:
-
This compound
-
A panel of purified proteases (e.g., Cathepsin G, chymotrypsin, elastase, thrombin, trypsin)
-
Fluorogenic or chromogenic substrates specific for each protease
-
96-well microplate reader
-
Assay buffer
Methodology:
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of each protease to wells containing the different concentrations of the inhibitor. Include a control with no inhibitor. Incubate for 15-30 minutes at the optimal temperature for the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the specific fluorogenic or chromogenic substrate for each protease.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in fluorescence or absorbance over time.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value for each protease. A lower IC50 value indicates more potent inhibition.
Technical Support Center: Optimizing Suc-Val-Pro-Phe-SBzl Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer conditions and successfully perform enzymatic assays using the chymotrypsin substrate Succinyl-Valyl-Prosyl-Phenylalanyl-thiobenzyl ester (Suc-Val-Pro-Phe-SBzl).
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay?
This is a chromogenic assay used to measure the activity of chymotrypsin and chymotrypsin-like serine proteases. The enzyme cleaves the thiobenzyl ester bond of the substrate, releasing a thiol group (benzyl mercaptan). This thiol then reacts with 5,5'-dithiobis(2-nitrobenzoic acid), also known as DTNB or Ellman's reagent, which is included in the reaction buffer. This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring the increase in absorbance at 412 nm.[1][2][3]
Q2: How should I prepare and store the this compound substrate?
The peptide substrate is hydrophobic and has poor solubility in aqueous solutions.[4]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the lyophilized powder in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][5]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots desiccated at -20°C or -80°C for long-term stability.
Q3: What is the optimal pH and what buffer should I use?
The optimal pH for chymotrypsin activity is typically in the neutral to alkaline range.
-
Recommended Buffer: A common and effective buffer is 50-100 mM Tris-HCl set to a pH of 7.8 - 8.0.[6][7]
-
Additives: It is highly recommended to include 5-10 mM Calcium Chloride (CaCl₂) in the buffer. Ca²⁺ ions are known to stabilize the chymotrypsin enzyme and can prevent autodegradation.[7][8]
Q4: What are some common inhibitors of chymotrypsin I should be aware of?
Chymotrypsin is a serine protease and can be inhibited by several compounds. If your sample contains any of these, it may interfere with the assay.
-
Serine Protease Inhibitors: Phenylmethylsulfonyl fluoride (PMSF), 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), and specific peptide inhibitors like chymostatin.
-
Protein Inhibitors: Aprotinin and soybean trypsin inhibitor (SBTI) can also inhibit chymotrypsin to some extent.
Experimental Protocols
Detailed Protocol: Chymotrypsin Activity Assay
This protocol provides a general guideline for measuring chymotrypsin activity in a 96-well plate format. Final concentrations and volumes should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8.
-
Substrate Stock: 15 mM this compound in 100% DMSO.[5]
-
DTNB Stock: 10 mM DTNB in Assay Buffer.
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Immediately before use, dilute to the desired working concentration (e.g., 1-10 µg/mL) in cold Assay Buffer.[7][8]
2. Assay Setup:
-
Prepare a master mix for the desired number of reactions. For each well, you will need:
-
170 µL of Assay Buffer
-
10 µL of 10 mM DTNB Stock (Final concentration: 0.5 mM)
-
10 µL of 15 mM Substrate Stock (Final concentration: 0.75 mM)
-
-
Add 190 µL of the master mix to each well of a clear, flat-bottom 96-well plate.
-
Include appropriate controls:
-
Blank (No Enzyme): Add 10 µL of Assay Buffer instead of enzyme.
-
Inhibitor Control (Optional): Pre-incubate the enzyme with a known inhibitor before adding it to the reaction.
-
3. Reaction and Measurement:
-
Equilibrate the plate and enzyme solution to 25°C.[7]
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution to each well.
-
Immediately place the plate in a spectrophotometer capable of kinetic measurements.
-
Measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.
4. Data Analysis:
-
Determine the rate of reaction (ΔA₄₁₂/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from the sample rates.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for TNB²⁻ = 14,150 M⁻¹cm⁻¹).
Troubleshooting Guide
This guide addresses common issues encountered during the assay.
Data Presentation
Table 1: Comparison of Common Chymotrypsin Substrates
This table summarizes key parameters for different types of synthetic substrates used in chymotrypsin assays. Thiobenzyl esters offer a good balance of sensitivity and low background.
| Substrate Type | Example | Detection Method | Wavelength (nm) | Key Advantages | Key Disadvantages |
| Thiobenzyl Ester | Suc-Val-Pro-Phe-SBzl | DTNB Reaction | 412 | High sensitivity, low spontaneous hydrolysis[2][3] | Requires an additional detection reagent (DTNB) |
| p-Nitroanilide | Suc-Ala-Ala-Pro-Phe-pNA | Direct Detection | 405-410 | Simple, direct measurement of product | Lower sensitivity, potential for product inhibition |
| Ethyl Ester | N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | UV Absorbance Change | 256 | Does not require a coupling reagent[6][7] | Low sensitivity, susceptible to UV-absorbing interference |
| Fluorogenic | N-Suc-Ala-Ala-Pro-Phe-AMC | Fluorescence | Ex: 380 / Em: 460 | Highest sensitivity | Requires a fluorescence plate reader, can be costly |
Table 2: Kinetic Parameters for α-Chymotrypsin with a Thiobenzyl Ester Substrate
The following data were reported for the hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester (a similar substrate) by bovine pancreatic α-chymotrypsin. These values can serve as a useful benchmark.[1][2]
| Parameter | Value | Unit | Description |
| K_m (app) | 0.02 | mM | Michaelis constant; indicates the substrate concentration at which the reaction rate is half of Vmax. A low Km suggests high affinity. |
| k_cat | 37 | s⁻¹ | Turnover number; represents the number of substrate molecules converted to product per enzyme molecule per second. |
References
- 1. Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide thioester substrates for serine peptidases and metalloendopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. researchgate.net [researchgate.net]
how to prevent degradation of Suc-val-pro-phe-sbzl in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Suc-val-pro-phe-sbzl in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this peptide inhibitor throughout your experiments.
Troubleshooting Guide
Issue 1: Rapid Loss of Activity in Solution
If you are observing a rapid decline in the inhibitory activity of your this compound solution, it is likely due to chemical degradation. The primary suspects are hydrolysis of the thiobenzyl ester and oxidation of the sulfur atom.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| High pH | Adjust the pH of your solution to a range of 5.0-6.5. | Thioesters are susceptible to base-catalyzed hydrolysis. Maintaining a slightly acidic to neutral pH can significantly slow this degradation pathway. |
| Oxidation | Degas your solvent and work under an inert atmosphere (e.g., nitrogen or argon). Avoid introducing metal ions, which can catalyze oxidation. | The thioether in the thiobenzyl ester can be oxidized to a sulfoxide or sulfone, rendering the inhibitor inactive. |
| Elevated Temperature | Prepare and handle the solution at low temperatures (e.g., on ice). For long-term storage, keep aliquots at -80°C. | Chemical reactions, including hydrolysis and oxidation, are accelerated at higher temperatures. |
| Microbial Contamination | Use sterile solvents and containers. Consider adding a bacteriostatic agent if appropriate for your experiment. | Microorganisms can secrete proteases that may cleave the peptide backbone. |
Experimental Protocol: Assessing pH-Dependent Stability
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate, phosphate, Tris).
-
Dissolve Peptide: Dissolve this compound in each buffer to your desired final concentration.
-
Incubate: Incubate aliquots of each solution at a controlled temperature (e.g., 4°C, 25°C, or 37°C).
-
Analyze: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the remaining intact peptide concentration using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Determine Optimal pH: Plot the percentage of remaining intact peptide against time for each pH to determine the optimal pH range for stability.
Issue 2: Precipitation or Cloudiness of the Solution
The appearance of precipitate or cloudiness in your this compound solution can indicate aggregation or poor solubility.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Aggregation | Decrease the peptide concentration. Include excipients such as non-ionic surfactants (e.g., Tween 20) or organic co-solvents (e.g., DMSO, ethanol) in your formulation. | Peptides, particularly those with hydrophobic residues like phenylalanine, can self-associate and aggregate at high concentrations. |
| Poor Solubility | To enhance solubility, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath for a short period. | These methods can help overcome kinetic barriers to dissolution. |
| Buffer Incompatibility | Ensure the peptide is soluble in your chosen buffer system. Perform a solubility test with small amounts before preparing a large batch. | Certain buffer salts can reduce the solubility of peptides. |
Experimental Workflow for Solubility and Aggregation Assessment
Caption: Troubleshooting workflow for addressing precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly recommended due to its excellent solvating properties for peptides. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.
Q2: How should I store my this compound solutions?
For optimal stability, store stock solutions in small, single-use aliquots at -80°C. This minimizes freeze-thaw cycles, which can lead to degradation and aggregation. If stored at -80°C, the solution can be used for up to 6 months; at -20°C, it is recommended to be used within 1 month.
Q3: What are the primary degradation products I should monitor for?
The primary degradation pathways for this compound are hydrolysis of the thiobenzyl ester and oxidation.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Q4: How can I analyze the stability of my this compound solution?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for analyzing peptide stability.
RP-HPLC Method for Stability Assessment:
| Parameter | Recommendation |
| Column | C18 stationary phase, 3-5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN) |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
By monitoring the peak area of the intact this compound over time, you can quantify its degradation. The appearance of new peaks will indicate the formation of degradation products.
Q5: Are there any amino acid residues in this compound that are particularly susceptible to degradation?
Besides the thiobenzyl ester, the phenylalanine residue can be susceptible to photo-oxidation if the solution is exposed to light for extended periods. It is recommended to protect solutions from light by using amber vials or covering the container with aluminum foil. The proline residue can influence the conformational stability of the peptide, potentially impacting its susceptibility to degradation.
Technical Support Center: Troubleshooting Suc-Val-Pro-Phe-SBzl Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chymotrypsin substrate, Suc-Val-Pro-Phe-SBzl (N-Succinyl-L-valyl-L-prolyl-L-phenylalanine-S-benzyl ester).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic peptide thiobenzyl ester. It serves as a sensitive substrate for chymotrypsin and other chymotrypsin-like serine proteases, such as human leukocyte cathepsin G and mast cell chymase.[1] Its primary application is in enzymatic assays to measure the activity of these proteases and to screen for their inhibitors.
Q2: How should this compound be stored?
Proper storage is critical to maintain the integrity of the reagent. Recommendations may vary slightly by supplier, but general guidelines are provided in the table below. Always refer to the product-specific information sheet for the most accurate storage instructions.
Q3: How do I reconstitute and prepare a stock solution of this compound?
This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous assay buffer immediately before use. To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[1]
Troubleshooting Guide
Issue 1: High Background Signal or Apparent Autohydrolysis
Q: My negative control (no enzyme) shows a significant increase in absorbance/fluorescence over time. What could be the cause?
A: This issue can arise from several factors related to the stability of the substrate and the assay conditions.
-
Substrate Instability in Aqueous Buffer: Thiobenzyl ester substrates can be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. It is recommended to prepare aqueous solutions of this compound immediately before use and keep them on ice.[2]
-
Contaminating Proteases: The purity of your buffer components and enzyme preparation is crucial. Contaminating proteases can lead to substrate cleavage. Ensure you are using high-purity reagents and consider filtering your buffers.
-
Light Sensitivity: While less common for this specific substrate, some assay components can be light-sensitive. It is good practice to protect your solutions from light, especially during long incubation periods.
| Parameter | Recommended Condition | Rationale |
| pH of Assay Buffer | Neutral to slightly alkaline (pH 7.4-8.0) | Chymotrypsin activity is optimal in this range, while extreme pH values can increase substrate hydrolysis. |
| Temperature | 25-37°C | Enzyme activity is temperature-dependent. Maintain a consistent temperature throughout the assay. |
| Solvent Concentration | Keep final DMSO/DMF concentration low (<1-5%) | High concentrations of organic solvents can affect enzyme activity and stability. |
A summary of key experimental parameters.
Issue 2: Low or No Enzyme Activity Detected
Q: I am not observing any significant signal change even with the enzyme present. What are the possible reasons?
A: This problem can stem from issues with the enzyme, the substrate, or the assay setup.
-
Inactive Enzyme: Ensure your chymotrypsin or other protease is active. Repeated freeze-thaw cycles can diminish enzyme activity. Prepare single-use aliquots of your enzyme stock solution. The enzyme's activity can also be pH-dependent.
-
Improper Substrate Concentration: The substrate concentration should be appropriate for the enzyme concentration and the kinetic parameters (Km) of the reaction. For chymotrypsin, the kcat/Km for this compound is in the range of 0.5 to 8.3 x 10^7 M⁻¹s⁻¹.[1]
-
Presence of Inhibitors: Your sample or buffer components may contain inhibiting substances.
Issue 3: High Variability Between Replicates or Experiments
Q: My results are not reproducible. What are the common sources of variability?
A: Variability in enzyme assays can be introduced at multiple stages of the experimental workflow.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Lot-to-Lot Variability of Reagents: Different batches of this compound or the enzyme can have slight variations in purity or concentration.[3][4] It is advisable to perform a lot-to-lot comparison to ensure consistency.
-
Inconsistent Incubation Times: Precise timing of the reaction start and stop is critical for kinetic assays.
-
Temperature Fluctuations: Ensure a stable and uniform temperature for all wells of your microplate.
| Reagent | Recommended Storage | Shelf Life of Stock Solution |
| This compound (Solid) | 2-8°C or -20°C (dessicated) | Refer to manufacturer's specifications. |
| This compound (in DMSO/DMF) | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C.[1] |
| Chymotrypsin (Lyophilized) | -20°C | Refer to manufacturer's specifications. |
| Chymotrypsin (Reconstituted) | -20°C or -80°C (in appropriate buffer) | Prepare single-use aliquots to avoid freeze-thaw cycles. |
General storage and stability guidelines for key reagents.
Experimental Protocols
General Protocol for Measuring Chymotrypsin Activity
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: Prepare a 10 mM stock of this compound in DMSO.
-
Enzyme Solution: Prepare a working solution of chymotrypsin in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the chymotrypsin solution to the appropriate wells.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over time. The cleavage of the thiobenzyl ester can be monitored by including a chromogenic reagent like DTNB (Ellman's reagent), which reacts with the released thiol to produce a colored product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in signal) from the linear portion of the progress curve.
-
Enzyme activity can be calculated using the Beer-Lambert law if a chromogenic product is measured.
-
Visualizations
A logical workflow for troubleshooting common issues in this compound assays.
Chymotrypsin can activate PAR2, leading to downstream signaling, while it disarms PAR1.[5]
References
challenges in working with thiobenzyl ester compounds
Welcome to the technical support center for thiobenzyl ester compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, stability, purification, and handling of these important chemical entities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during experiments with thiobenzyl ester compounds in a question-and-answer format.
Q1: My thiobenzyl ester synthesis is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in thiobenzyl ester synthesis can stem from several factors. Traditional methods often rely on the acylation of benzyl thiols with carboxylic acid derivatives like acyl chlorides or anhydrides, which can be harsh.[1] Modern coupling reagents have made direct esterification from carboxylic acids more common, but these also have potential pitfalls.
Troubleshooting Steps:
-
Choice of Coupling Reagent: If you are using a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC), ensure anhydrous conditions to prevent the formation of N-acylurea byproducts. Consider using water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 4-dimethylaminopyridine (DMAP) to facilitate purification, as the urea byproduct is water-soluble and easily removed during aqueous workup.[2]
-
Reaction Conditions: Some protocols suggest solvent-free conditions which can be efficient.[3] If using a solvent, ensure it is dry. For reactions involving alcohols and thioacetic acid, the presence of an acid catalyst like tetrafluoroboric acid (HBF₄) can significantly enhance the reaction rate and yield.[4]
-
Side Reactions: A common side reaction is the oxidation of the thiol starting material or the product to form disulfides.[5] To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Activation of Carboxylic Acid: Ensure the carboxylic acid is fully activated before the addition of the thiol. Incomplete activation is a frequent cause of low yields.
Q2: I am observing decomposition of my thiobenzyl ester during purification. How can I prevent this?
A2: Thiobenzyl esters are susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[6][7] The purification strategy should be designed to minimize exposure to conditions that promote decomposition.
Troubleshooting Steps:
-
pH Control: During aqueous workup, use mildly acidic or neutral pH washes. Avoid strong bases. If your compound is sensitive to acid, use a saturated sodium bicarbonate solution cautiously and quickly, followed by a wash with brine.
-
Chromatography: When using column chromatography, ensure the silica gel is not overly acidic. You can neutralize it by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent, followed by re-equilibration with the pure eluent.
-
Temperature: Perform all purification steps at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis.[8][9]
-
Avoidance of Certain Reagents: If you used DCC as a coupling agent, the dicyclohexylurea (DCU) byproduct can be difficult to remove by chromatography.[2] Using EDC simplifies this, as the byproduct is water-soluble.[2]
Q3: My purified thiobenzyl ester shows signs of degradation upon storage. What are the optimal storage conditions?
A3: The primary degradation pathway for thiobenzyl esters during storage is hydrolysis.[6][7]
Recommended Storage Conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Moisture: Ensure the compound is thoroughly dried before storage and kept in a desiccated environment. Anhydrous conditions are crucial.
Q4: I am having trouble with the deprotection of the benzyl group from my thiobenzyl ester. What are the best methods?
A4: Removal of the benzyl protecting group to yield the free thiol requires specific conditions that cleave the sulfur-benzyl bond.
Common Deprotection Methods:
-
Reductive Cleavage: This can be achieved using sodium in liquid ammonia or other reducing agents.[10]
-
Acidolysis: Strong acids like hydrogen bromide (HBr) in acetic acid can be used, but this method is harsh and may not be suitable for sensitive substrates.[10][11]
-
Thiolysis: In some cases, deprotection can be achieved by thiol-thioester exchange with another thiol under basic conditions.[12]
The choice of method depends on the stability of the rest of your molecule to the deprotection conditions. It is advisable to test deprotection conditions on a small scale first.
Quantitative Data Summary
The stability of thiobenzyl esters is highly dependent on pH and temperature. The following table summarizes hydrolysis rate constants for a model alkyl thioester, S-methyl thioacetate, which provides a useful reference for understanding the stability of thioester bonds.
| Parameter | Value | Conditions | Reference |
| Acid-mediated hydrolysis (kₐ) | 1.5 x 10⁻⁵ M⁻¹ s⁻¹ | 23°C, aqueous solution | [13] |
| Base-mediated hydrolysis (kₑ) | 1.6 x 10⁻¹ M⁻¹ s⁻¹ | 23°C, aqueous solution | [13] |
| pH-independent hydrolysis (kₒ) | 3.6 x 10⁻⁸ s⁻¹ | 23°C, aqueous solution | [13] |
| Half-life at pH 7 | 155 days | 23°C, aqueous solution | [6][7] |
Note: These values are for S-methyl thioacetate and may vary for different thiobenzyl esters, but the general trends in pH-dependent stability are informative.
Experimental Protocols
General Protocol for Thiobenzyl Ester Synthesis using EDC/DMAP Coupling
This protocol describes a general method for the synthesis of thiobenzyl esters from a carboxylic acid and benzyl thiol using EDC and DMAP.
Materials:
-
Carboxylic acid
-
Benzyl thiol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15 minutes.
-
Add benzyl thiol (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.5 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General workflow for the synthesis of thiobenzyl esters.
Caption: Troubleshooting decision tree for low-yield thiobenzyl ester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 8. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thiols - Wordpress [reagents.acsgcipr.org]
- 13. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in Suc-val-pro-phe-sbzl assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Suc-val-pro-phe-sbzl (N-Succinyl-L-valyl-L-prolyl-L-phenylalanine-S-benzyl) as a substrate in chymotrypsin activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
This assay is a colorimetric method to measure the activity of chymotrypsin or chymotrypsin-like enzymes. The enzyme cleaves the thiobenzyl ester bond of the this compound substrate, releasing a free thiol group (benzyl mercaptan). This thiol then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the enzyme activity and can be monitored by measuring the increase in absorbance at 412 nm.[1][2][3]
Q2: What are the main advantages of using a thiobenzyl ester substrate?
Thiobenzyl ester substrates, like this compound, offer a sensitive and continuous assay for chymotrypsin activity.[2][3] The spontaneous hydrolysis of these thioesters is generally low, contributing to a better signal-to-noise ratio compared to some other substrates.[2][3]
Q3: My DTNB solution appears unstable and is causing high background. How can I address this?
DTNB can be unstable, particularly at pH values above 7.[4] To minimize background signal from DTNB degradation, prepare it in a buffer with a slightly acidic to neutral pH for storage and add it to the final reaction mixture just before the measurement. Some studies suggest that using a HEPES buffer with sodium phosphate can improve DTNB stability compared to sodium phosphate buffer alone.[5]
Q4: Can compounds in my sample interfere with the assay?
Yes, compounds with free sulfhydryl groups (thiols) can react with DTNB, leading to a false-positive signal or high background.[5] It is crucial to run appropriate controls, including a sample blank without the enzyme, to account for this. If your test compounds are suspected to react with DTNB, you can measure the absorbance of a solution containing your compound and DTNB to quantify this interference and subtract it from your assay results.[1]
Q5: What is a typical concentration range for the substrate and DTNB?
The optimal concentrations should be determined experimentally for your specific assay conditions. However, as a starting point, substrate concentrations around the Michaelis constant (Km) are often used. For a similar substrate, N-benzoyl-L-tyrosine thiobenzyl ester, the apparent Km for α-chymotrypsin was reported to be 0.02 mM.[2] DTNB is typically used in excess to ensure rapid reaction with the released thiol; a common concentration is around 100 µM.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Spontaneous hydrolysis of the substrate. | - Prepare fresh substrate solution. - Ensure the pH of the assay buffer is optimal (typically pH 7.5-8.5 for chymotrypsin). - Run a blank without enzyme to measure and subtract the background hydrolysis rate. |
| 2. DTNB instability and degradation. | - Prepare DTNB solution fresh. - Store DTNB solution protected from light. - Consider using a more stable buffer system for DTNB.[5] | |
| 3. Presence of reducing agents or free thiols in the sample. | - Include a sample blank (sample + DTNB, no enzyme) to quantify and correct for this interference. - If possible, remove interfering substances by dialysis or gel filtration of the sample. | |
| Low or No Signal | 1. Inactive or inhibited enzyme. | - Prepare fresh enzyme solution. Chymotrypsin can undergo autodigestion. - Ensure proper storage of the enzyme (e.g., in 1 mM HCl at 2-8°C). - Check for the presence of known chymotrypsin inhibitors in your sample. |
| 2. Sub-optimal assay conditions. | - Optimize the pH, temperature, and buffer composition for your enzyme. - Verify the substrate concentration is adequate. | |
| 3. Incorrect wavelength measurement. | - Ensure the spectrophotometer is set to measure absorbance at 412 nm for the TNB anion.[1] | |
| Non-linear Reaction Rate | 1. Substrate depletion. | - Decrease the enzyme concentration or the reaction time. - Ensure the initial linear portion of the curve is used for rate calculation. |
| 2. Enzyme instability during the assay. | - Add stabilizing agents like calcium chloride (e.g., 10 mM) to the assay buffer. | |
| 3. Product inhibition. | - Dilute the enzyme to reduce the rate of product formation. |
Experimental Protocols
Standard Chymotrypsin Activity Assay Protocol
This protocol provides a general procedure for determining chymotrypsin activity using this compound and DTNB.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8
-
Chymotrypsin Stock Solution: Dissolve chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Dilute further in assay buffer to the desired final concentration (e.g., 1-10 µg/mL). Prepare fresh daily.
-
Substrate Stock Solution (this compound): Prepare a 10 mM stock solution in a suitable organic solvent like DMSO.
-
DTNB Stock Solution: Prepare a 10 mM stock solution in the assay buffer. Store protected from light.
Procedure:
-
Set up the reaction mixture in a microplate or cuvette. For a 200 µL final volume:
-
170 µL Assay Buffer .
-
10 µL DTNB Stock Solution (final concentration: 0.5 mM)
-
10 µL Substrate Stock Solution (final concentration: 0.5 mM)
-
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to pre-warm.
-
Initiate the reaction by adding 10 µL of the diluted chymotrypsin solution.
-
Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
Controls:
-
Blank: 180 µL Assay Buffer + 10 µL DTNB + 10 µL Substrate (no enzyme).
-
Sample Blank (if testing inhibitors or complex samples): 170 µL Assay Buffer + 10 µL DTNB + 10 µL Sample + 10 µL Substrate (no enzyme).
Data Analysis
The rate of the reaction can be calculated using the Beer-Lambert law:
Rate (mol/min) = (ΔAbs/min) / (ε * l)
Where:
-
ΔAbs/min is the change in absorbance per minute from the linear portion of the curve.
-
ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[4]
-
l is the path length of the cuvette or microplate well in cm.
Visualizations
Assay Principle Workflow
Caption: Workflow of the this compound assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suc-val-pro-phe-sbzl Experimental Controls and Best Practices
Welcome to the technical support center for Suc-val-pro-phe-sbzl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and troubleshooting when working with this chymotrypsin-like serine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (Succinyl-L-valyl-L-prolyl-L-phenylalanine-thiobenzyl ester) is a peptide-based compound primarily known as an inhibitor of Cathepsin G (CatG), a chymotrypsin-like serine protease.[1] It is important to note that this compound can also serve as a substrate for Cathepsin G and other chymotrypsin-like enzymes, a factor to consider in experimental design.[2]
Q2: What is the potency of this compound as a Cathepsin G inhibitor?
This compound is considered a relatively weak inhibitor of Cathepsin G, with reported IC50 values in the millimolar range (typically 111-225 mM).[1] This is a critical consideration when designing inhibition assays, as high concentrations may be required to observe a significant inhibitory effect.
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage are crucial for maintaining the integrity of this compound. Refer to the table below for a summary of solubility and storage recommendations. It is always best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Q4: Can this compound inhibit other proteases?
While primarily targeting Cathepsin G, the peptide sequence is designed to be recognized by chymotrypsin-like proteases. Therefore, it may exhibit inhibitory activity against other proteases with similar substrate specificity, such as chymotrypsin itself.[2][3] It is recommended to perform counter-screening against other relevant proteases to assess the specificity of inhibition in your experimental system.
Q5: What are the essential controls for an experiment using this compound?
To ensure the validity of your results, several controls are essential:
-
Positive Control: A known, potent inhibitor of your target protease to confirm the assay is working correctly.
-
Negative Control: An inactive compound or vehicle control (e.g., DMSO) to establish a baseline of no inhibition.
-
No-Enzyme Control: To measure the background signal from the substrate alone.
-
No-Inhibitor Control: To measure the maximum activity of the enzyme.
Data Summary
Inhibitor Properties
| Property | Value | Source |
| Target Enzyme | Cathepsin G | [1] |
| IC50 vs. Cathepsin G | 111-225 mM | [1] |
| Mechanism of Action | Competitive Serine Protease Inhibitor | Inferred from structure and target |
Solubility and Storage
| Solvent | Solubility | Recommended Storage | Source |
| DMSO | Soluble | -20°C or -80°C for long-term | Generic lab best practices |
| DMF | Soluble | -20°C or -80°C for long-term | Generic lab best practices |
| Water | Limited Solubility | Prepare fresh | Generic lab best practices |
Experimental Protocols
Detailed Methodology: Cathepsin G Inhibition Assay
This protocol outlines a typical colorimetric assay to measure the inhibitory activity of this compound against Cathepsin G.
Materials:
-
Purified active Cathepsin G
-
This compound
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of Cathepsin G in Assay Buffer.
-
Prepare a working solution of the chromogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the desired concentrations of this compound (and controls) to the appropriate wells.
-
Add the Cathepsin G solution to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the chromogenic substrate solution to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (Vmax) for each condition from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low inhibition observed | Inhibitor concentration too low: this compound has a high IC50. | Increase the concentration range of the inhibitor in your assay. |
| Inactive inhibitor: Improper storage or handling of this compound. | Prepare a fresh stock solution from a new aliquot. Ensure proper storage at -20°C or -80°C. | |
| Inactive enzyme: Cathepsin G may have lost activity. | Test the enzyme activity with a positive control substrate and without any inhibitor. Use a new batch of enzyme if necessary. | |
| High background signal | Substrate instability: The chromogenic substrate may be auto-hydrolyzing. | Run a no-enzyme control to quantify the rate of spontaneous substrate degradation and subtract this from all other readings. |
| Contamination: Protease contamination in other reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| Inconsistent or variable results | Pipetting errors: Inaccurate dispensing of small volumes. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to reduce variability. |
| Temperature fluctuations: Inconsistent incubation temperatures. | Ensure the microplate reader and incubators are properly calibrated and maintaining a stable temperature. | |
| Inhibitor precipitation: The inhibitor may be coming out of solution at higher concentrations. | Visually inspect the wells for any precipitation. If observed, consider using a lower concentration range or a different solvent system if compatible with the assay. |
Visualizations
Caption: Experimental workflow for a Cathepsin G inhibition assay.
Caption: Inhibition of Cathepsin G by this compound.
References
Technical Support Center: Minimizing Non-specific Binding of Suc-val-pro-phe-sbzl
Welcome to the technical support center for Suc-val-pro-phe-sbzl. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in their experiments involving this potent chymotrypsin-like serine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Succinyl-Valyl-Prolyl-Phenylalanine-thiobenzyl ester) is a peptide-based inhibitor primarily used in biochemical assays to study chymotrypsin-like serine proteases, such as Cathepsin G. Its thiobenzyl ester group allows for sensitive detection of protease activity. Due to its peptidic nature, it can be susceptible to non-specific binding, which can interfere with experimental results.
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the adherence of this compound to surfaces other than its intended enzyme target, such as microplate wells, tubing, or other proteins in the assay. This can lead to a variety of problems, including high background signals, reduced sensitivity, and inaccurate quantification of inhibitor potency (e.g., IC50 values).
Q3: What are the main factors that contribute to the non-specific binding of this peptide inhibitor?
Several factors can contribute to the non-specific binding of peptide inhibitors like this compound:
-
Hydrophobic Interactions: The phenylalanine residue and the thiobenzyl ester group can contribute to hydrophobic interactions with plastic surfaces.
-
Electrostatic Interactions: The charge of the peptide at a given pH can lead to interactions with charged surfaces.
-
Assay Surface Properties: The type of microplate or other labware used can significantly influence the degree of non-specific binding.
Q4: What are the most common general strategies to minimize non-specific binding?
The most effective strategies involve optimizing the assay buffer and using blocking agents. Key approaches include:
-
Using Blocking Agents: Incorporating proteins or other molecules that coat the surfaces of the assay plate to prevent the inhibitor from binding.
-
Optimizing Buffer pH: Adjusting the pH of the assay buffer can alter the charge of both the peptide and the surface, which can reduce electrostatic interactions.[1]
-
Increasing Salt Concentration: Adding salt (e.g., NaCl) to the buffer can help to shield charges and reduce electrostatic-based non-specific binding.[1]
-
Adding Detergents: Low concentrations of non-ionic detergents can help to disrupt hydrophobic interactions.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High Background Signal in an Enzyme Inhibition Assay
High background can obscure the true signal from your experiment, making it difficult to determine the actual level of enzyme inhibition.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibitor binding to the plate surface | 1. Introduce a blocking agent: Bovine Serum Albumin (BSA) is a common choice. Start with a concentration of 0.1-1% (w/v) in your assay buffer.[1][2] 2. Try alternative blocking agents: If BSA is not effective or interferes with your assay, consider using non-fat dry milk (0.1-5%), casein, or fish gelatin.[2][3] 3. Consider synthetic blockers: Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG) can be effective non-protein alternatives. |
| Sub-optimal buffer conditions | 1. Adjust pH: Empirically test a range of pH values around the optimal pH for your target enzyme to find a condition that minimizes background without compromising enzyme activity. 2. Increase ionic strength: Titrate the concentration of NaCl in your buffer (e.g., 50-200 mM) to disrupt electrostatic interactions.[1] |
| Hydrophobic interactions | Add a non-ionic detergent: Include a low concentration (e.g., 0.01-0.05%) of Tween-20 or Triton X-100 in your assay and wash buffers. Be cautious, as some detergents can interfere with enzyme activity or enhance non-specific binding of other components in certain contexts.[4] |
Issue 2: Poor Reproducibility of Inhibition Data
Inconsistent results between replicate wells or experiments can be a sign of variable non-specific binding.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent plate coating/blocking | 1. Ensure uniform blocking: Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) to ensure complete surface coverage. 2. Standardize washing steps: Use an automated plate washer if available. If washing manually, ensure consistent volumes and number of washes for all wells. |
| Inhibitor loss to surfaces | Pre-condition pipette tips and plates: Aspirate and dispense the blocking buffer or assay buffer containing a blocking agent a few times before adding the inhibitor solution to saturate non-specific binding sites on the plasticware. |
| Inhibitor aggregation | Check solubility: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Some sources recommend gentle warming and sonication to aid dissolution.[5] |
Experimental Protocols
For researchers needing to empirically determine the best conditions for their specific assay, the following protocols are provided.
Protocol 1: Optimizing Blocking Agent Concentration
This experiment will help you determine the most effective blocking agent and its optimal concentration.
Materials:
-
96-well microplate (the same type used for your assay)
-
This compound
-
Assay Buffer
-
Detection reagent for your assay
-
Various blocking agents: BSA, Non-fat dry milk, Casein, Fish Gelatin
Procedure:
-
Prepare serial dilutions of each blocking agent in your assay buffer (e.g., 0.01%, 0.1%, 1%, 5%).
-
Coat the wells of the microplate with your enzyme or leave them uncoated if you are assessing binding to the plastic itself.
-
Wash the wells with wash buffer.
-
Add 100 µL of the different blocking agent dilutions to the wells. Include a "no blocker" control.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells thoroughly.
-
Add a constant, high concentration of this compound to each well.
-
Incubate for the standard duration of your assay.
-
Wash the wells and add your detection reagent to quantify the amount of bound inhibitor.
-
Compare the signal across the different blocking agents and concentrations. The condition with the lowest signal indicates the most effective blocking.
Protocol 2: Buffer Condition Optimization
This protocol will guide you in finding the optimal pH and salt concentration to minimize non-specific binding.
Materials:
-
96-well microplate
-
This compound
-
A series of assay buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0)
-
A series of assay buffers with a fixed pH and varying NaCl concentrations (e.g., 0, 50, 100, 150, 200 mM)
-
Detection reagent
Procedure:
-
Design a matrix on your 96-well plate to test different combinations of pH and salt concentrations.
-
Add a constant, high concentration of this compound diluted in the various test buffers to the wells.
-
Include a control with your standard assay buffer.
-
Incubate for the standard duration of your assay.
-
Wash the wells with a wash buffer that matches the ionic strength of the assay buffer where possible.
-
Add your detection reagent to quantify the amount of bound inhibitor.
-
Identify the buffer condition (pH and salt concentration) that results in the lowest signal, indicating the least amount of non-specific binding.
Visual Guides
Logical Workflow for Troubleshooting High Background
Caption: A flowchart for systematically troubleshooting high background signals.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A streamlined workflow for optimizing assay conditions.
References
- 1. arp1.com [arp1.com]
- 2. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cathepsin G Inhibitors: Benchmarking Suc-val-pro-phe-sbzl
For Researchers, Scientists, and Drug Development Professionals
Cathepsin G, a serine protease primarily found in the azurophilic granules of neutrophils, plays a pivotal role in both host defense and pathological inflammatory processes. Its dysregulation is implicated in a variety of diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and cardiovascular diseases. Consequently, the development of potent and selective Cathepsin G inhibitors is a significant area of therapeutic research. This guide provides an objective comparison of the well-characterized peptide-based inhibitor, Suc-val-pro-phe-sbzl, with other notable Cathepsin G inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Cathepsin G Inhibitors
The inhibitory potency of various compounds against Cathepsin G is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and a selection of other synthetic and endogenous Cathepsin G inhibitors.
| Inhibitor | Type | Target | IC50 | Ki | Selectivity Notes |
| This compound | Peptide Thiobenzyl Ester | Cathepsin G | 111-225 µM[1] | - | Also inhibits other chymotrypsin-like proteases. |
| Cathepsin G Inhibitor I | Non-peptide | Cathepsin G | 53 nM[2] | 63 nM[3][4] | Highly selective over thrombin, Factor Xa, Factor IXa, plasmin, trypsin, and proteinase 3 (>100 µM). Weakly inhibits chymotrypsin (Ki = 1.5 µM).[2][4][5] |
| Chymostatin | Peptide Aldehyde | Cathepsin G, Chymotrypsin | 0.48 µM[6] | - | Broad-spectrum inhibitor of chymotrypsin-like serine proteases. |
| SerpinB1 (human) | Endogenous Protein | Cathepsin G, Neutrophil Elastase, Proteinase 3 | - | - | A major intracellular inhibitor of neutrophil serine proteases. |
| α1-Antichymotrypsin | Endogenous Protein | Cathepsin G, Chymotrypsin | - | - | A key physiological inhibitor of Cathepsin G in plasma. |
Signaling Pathways of Cathepsin G
Cathepsin G exerts its biological effects through the proteolytic cleavage of various substrates, including extracellular matrix proteins, cytokines, and cell surface receptors. Notably, Cathepsin G can activate Protease-Activated Receptors (PARs), specifically PAR1 and PAR4, on the surface of cells like platelets and endothelial cells. This activation triggers intracellular signaling cascades that contribute to inflammation and thrombosis.
Experimental Protocols
The following provides a detailed methodology for a standard in vitro Cathepsin G inhibition assay, which can be adapted to compare the potency of various inhibitors.
In Vitro Cathepsin G Inhibition Assay
This protocol outlines a colorimetric or fluorometric assay to determine the inhibitory activity of a test compound against human Cathepsin G.
Materials:
-
Human Neutrophil Cathepsin G (purified enzyme)
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
Substrate:
-
Colorimetric: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Fluorometric: Suc-Ala-Ala-Pro-Phe-AMC (AMC: 7-amino-4-methylcoumarin)
-
-
Test Inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Cathepsin G Inhibitor I)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor and the positive control in the assay buffer. The final solvent concentration in the assay should be kept low (e.g., <1% DMSO) to avoid affecting enzyme activity.
-
Assay Plate Setup: To the wells of a 96-well microplate, add 10 µL of each inhibitor dilution. Include wells for a no-inhibitor control (assay buffer with solvent) and a no-enzyme control (assay buffer only).
-
Enzyme Addition and Pre-incubation: Add 80 µL of the Cathepsin G working solution (final concentration ~25-50 nM) to each well (except the no-enzyme control). Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells. The final substrate concentration should be at or below the Km value for the enzyme (e.g., 100-200 µM for Suc-AAPF-pNA).
-
Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Colorimetric: Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Fluorometric: Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the kinetic curve (absorbance or fluorescence vs. time).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This guide provides a framework for the comparative evaluation of Cathepsin G inhibitors. For researchers engaged in the development of novel therapeutics targeting this enzyme, a thorough understanding of the existing inhibitors and standardized methodologies for their assessment is crucial for advancing the field.
References
- 1. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Two Chymotrypsin Substrates: Suc-Val-Pro-Phe-SBzl and Suc-Ala-Ala-Pro-Phe-pNA
For researchers in enzymology, drug discovery, and diagnostics, the selection of an appropriate substrate is paramount for the accurate assessment of protease activity. This guide provides a detailed comparison of two commonly used chromogenic and thiogenic substrates for chymotrypsin and related serine proteases: Suc-Val-Pro-Phe-SBzl and Suc-Ala-Ala-Pro-Phe-pNA. This objective analysis, supported by experimental data and protocols, will assist researchers in making an informed decision for their specific applications.
Executive Summary
| Feature | This compound | Suc-Ala-Ala-Pro-Phe-pNA |
| Substrate Type | Thiobenzyl Ester (Thiogenic) | p-Nitroanilide (Chromogenic) |
| Detection Method | Spectrophotometric (release of thiol) | Spectrophotometric (release of p-nitroaniline) |
| Wavelength | ~412 nm (with DTNB) | 405-410 nm |
| Sensitivity | Generally higher | Moderate |
| Enzyme Specificity | Chymotrypsin, Cathepsin G, Chymase | Chymotrypsin, Cathepsin G, Subtilisin, Chymase, Cyclophilin[1] |
| Advantages | High sensitivity | Well-established, straightforward assay |
| Disadvantages | Requires a thiol-reactive reagent (e.g., DTNB) | Lower sensitivity compared to thioesters |
Biochemical Properties and Mechanism of Action
Suc-Ala-Ala-Pro-Phe-pNA is a chromogenic substrate that, upon enzymatic cleavage by a protease such as chymotrypsin, releases p-nitroaniline (pNA).[2] This product has a distinct yellow color and can be quantified spectrophotometrically at 405-410 nm.[1] The rate of pNA formation is directly proportional to the enzyme activity.
This compound is a thiobenzyl ester substrate. Enzymatic hydrolysis of the thioester bond releases a thiol-containing product. This thiol can then react with a thiol-reactive reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored compound, 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically at around 412 nm. Peptide thioesters are generally recognized for their high enzymatic hydrolysis rates, which often translates to higher assay sensitivity compared to p-nitroanilide substrates.
Performance Comparison: Kinetic Parameters
Suc-Ala-Ala-Pro-Phe-pNA is a well-characterized substrate for a variety of proteases. For chymotrypsin, it is reported to be a sensitive substrate with a high catalytic rate (kcat) and a low Michaelis constant (Km).[1] In a chymotrypsin-coupled assay for peptidyl prolyl cis-trans isomerase (PPIase), the catalytic efficiency (kcat/Km) for N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide was determined to be 0.20 µM⁻¹s⁻¹.[3]
This compound and other thiobenzyl ester substrates are noted for their enhanced sensitivity. For a range of enzymes including chymotrypsin, human leukocyte cathepsin G, human skin chymase, and rat mast cell proteases, the kcat/Km values for this compound are reported to be in the range of 0.5 to 8.3 x 10⁵ M⁻¹s⁻¹. This suggests a high catalytic efficiency for this substrate class.
Note: When comparing kinetic data from different studies, it is crucial to consider that experimental conditions such as pH, temperature, and buffer composition can significantly influence the results.
Experimental Protocols
Enzymatic Assay using Suc-Ala-Ala-Pro-Phe-pNA
This protocol outlines a general procedure for a chymotrypsin activity assay using Suc-Ala-Ala-Pro-Phe-pNA in a 96-well plate format.
Materials:
-
Chymotrypsin enzyme solution
-
Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare a working solution of Suc-Ala-Ala-Pro-Phe-pNA by diluting the stock solution in assay buffer to the desired final concentration (e.g., 1 mM).
-
Add a defined volume of assay buffer to each well of the microplate.
-
Add the chymotrypsin enzyme solution to the wells to initiate the reaction.
-
Add the Suc-Ala-Ala-Pro-Phe-pNA working solution to each well.
-
Immediately start monitoring the increase in absorbance at 405-410 nm in kinetic mode at a constant temperature (e.g., 37°C).
-
The rate of change in absorbance over time is proportional to the enzyme activity.
Enzymatic Assay using this compound
This protocol provides a general method for a chymotrypsin assay using the thiobenzyl ester substrate in conjunction with DTNB.
Materials:
-
Chymotrypsin enzyme solution
-
This compound stock solution (e.g., 10 mM in a suitable organic solvent like DMSO)
-
DTNB stock solution (e.g., 10 mM in assay buffer)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and DTNB at a final concentration of, for example, 0.5 mM.
-
Add the chymotrypsin enzyme solution to the reaction mixture.
-
To initiate the reaction, add the this compound stock solution to the desired final concentration.
-
Immediately begin to monitor the increase in absorbance at 412 nm in kinetic mode at a constant temperature.
-
The rate of increase in absorbance corresponds to the rate of TNB formation, which is stoichiometric with the enzymatic cleavage of the thioester substrate.
Logical Workflow for Enzyme Inhibitor Screening
A common application for these substrates is in the screening of potential enzyme inhibitors. The following diagram illustrates a typical workflow for such an experiment.
Caption: Workflow for a typical enzyme inhibitor screening assay.
Conclusion
Both this compound and Suc-Ala-Ala-Pro-Phe-pNA are valuable tools for the study of chymotrypsin and other serine proteases. The choice between them will largely depend on the specific requirements of the experiment.
-
Suc-Ala-Ala-Pro-Phe-pNA is a reliable and straightforward chromogenic substrate suitable for a wide range of applications where moderate sensitivity is sufficient. Its direct detection method simplifies the experimental setup.
-
This compound , as a thiobenzyl ester substrate, offers the potential for higher sensitivity, making it an excellent choice for applications requiring the detection of low enzyme concentrations or for detailed kinetic studies of potent inhibitors. This increased sensitivity, however, comes with the requirement of an additional thiol-reactive reagent in the assay.
Researchers should carefully consider the trade-off between assay simplicity and the need for high sensitivity when selecting the optimal substrate for their experimental goals.
References
A Comprehensive Guide to Suc-Val-Pro-Phe-SBzl: A Research Tool for Studying Chymotrypsin-Like Serine Proteases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Validation of Suc-Val-Pro-Phe-SBzl
This guide provides a detailed evaluation of Succinyl-L-valyl-L-prolyl-L-phenylalanine-thiobenzyl ester (this compound), a widely used research tool for investigating the activity of chymotrypsin-like serine proteases. Through a comprehensive review of its mechanism of action, a comparison with alternative compounds, and detailed experimental protocols, this document serves as a vital resource for researchers employing protease inhibitors and substrates in their studies.
Mechanism of Action and Primary Applications
This compound is a synthetic peptide thiobenzyl ester that serves as a highly sensitive substrate for a range of chymotrypsin-like serine proteases.[1] Its primary utility lies in the enzymatic assays of key inflammatory and immune-modulating enzymes, most notably chymase and cathepsin G .[1][2]
Upon cleavage of the thiobenzyl ester bond by the target protease, a free thiol group is released. This thiol can then react with a chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a quantifiable colorimetric signal, allowing for the determination of enzyme activity. The high sensitivity of this substrate, reportedly greater than the corresponding p-nitroanilide (pNA) substrates, makes it a valuable tool for kinetic studies and inhibitor screening.[1]
Beyond its role as a substrate, this compound and its derivatives can also act as inhibitors of these proteases.[2][3] This dual functionality makes it a versatile tool in the drug discovery process, aiding in the identification and characterization of novel protease inhibitors.
Performance Comparison with Alternative Research Tools
The selection of an appropriate substrate or inhibitor is critical for the success of any research project. Here, we compare this compound with other commonly used research tools targeting chymase and cathepsin G.
Comparison of Inhibitory Potency against Chymase
| Inhibitor/Substrate | Type | Target Enzyme(s) | IC50/Ki | Reference |
| This compound Derivative (Suc-Val-Pro-PheP(OPh)2) | Peptide Phosphonate | Chymase, Cathepsin G | Not specified as direct inhibitor | [4][5] |
| Chymostatin | Peptide Aldehyde | Chymotrypsin, Chymase, Cathepsin G | IC50: Not specified for chymase | [6][7] |
| BCEAB | Small Molecule | Chymase | IC50: 5.4 nM | [8] |
| SUN-C8257 | Small Molecule | Chymase | IC50: 0.31 µM | [8] |
| RO5066852 | Small Molecule | Human Chymase, Hamster Chymase II | IC50: Low nanomolar | [7][9] |
Comparison of Inhibitory Potency against Cathepsin G
| Inhibitor/Substrate | Type | Target Enzyme(s) | IC50/Ki | Reference |
| This compound | Peptide Thiobenzyl Ester | Cathepsin G | IC50: 111-225 µM | [2] |
| Cathepsin G Inhibitor I | Small Molecule | Cathepsin G | IC50: 53 nM | [10] |
| Serpinb1a and Serpinb6a | Serpin | Cathepsin G | Not specified in IC50/Ki | [11] |
| Defibrotide | Polydeoxyribonucleotide | Cathepsin G | Potent inhibitor | [12] |
Note: Direct comparison of IC50 and Ki values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols
Enzymatic Assay for Chymotrypsin-like Proteases using this compound
This protocol outlines a general method for determining the activity of chymotrypsin-like proteases, such as chymase and cathepsin G, using this compound as a substrate.
Materials:
-
Purified chymase or cathepsin G
-
This compound (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in assay buffer to the desired final concentration.
-
Prepare a stock solution of DTNB in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the DTNB solution to each well.
-
Add the this compound solution to each well.
-
To initiate the reaction, add the purified enzyme to the wells. Include a blank control with no enzyme.
-
-
Measurement:
-
Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the TNB product (14,150 M⁻¹cm⁻¹ at 412 nm).[13]
-
Cathepsin G Inhibition Assay
This protocol can be used to screen for and characterize inhibitors of cathepsin G using this compound.
Materials:
-
Same as the enzymatic assay protocol
-
Test inhibitor compound
Procedure:
-
Prepare Reagents:
-
Prepare all reagents as described in the enzymatic assay protocol.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the DTNB solution to each well.
-
Add the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.
-
Add the purified cathepsin G to the wells and pre-incubate with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
To initiate the reaction, add the this compound solution to each well.
-
-
Measurement and Data Analysis:
-
Measure the enzymatic activity as described in the previous protocol.
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflows
This compound is instrumental in studying enzymes involved in critical signaling pathways. Below are diagrams of key pathways and a typical experimental workflow.
Caption: Experimental workflow for inhibitor screening using this compound.
Caption: Chymase-mediated activation of the TGF-β1/Smad signaling pathway in fibrosis.
Caption: Cathepsin G-mediated activation of PAR4 signaling in platelets and inflammation.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.ansfoundation.org [journals.ansfoundation.org]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Cathepsin G inhibition by Serpinb1 and Serpinb6 prevent programmed necrosis in neutrophils and monocytes and reduce GSDMD-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. broadpharm.com [broadpharm.com]
A Comparative Guide to Alternative Inhibitors of Chymotrypsin-Like Proteases
For Researchers, Scientists, and Drug Development Professionals
Chymotrypsin-like proteases, a major class of serine proteases, play crucial roles in a wide range of physiological and pathological processes, from digestion to viral replication. Their involvement in diseases such as pancreatitis, cancer, and viral infections has made them significant targets for therapeutic intervention. This guide provides a comparative overview of alternative inhibitors for chymotrypsin-like proteases, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in research and drug development.
Inhibitor Performance: A Quantitative Comparison
The efficacy of a protease inhibitor is primarily determined by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the intrinsic binding affinity of the inhibitor to the enzyme, while the IC50 value indicates the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. A lower Ki or IC50 value signifies a more potent inhibitor.
Below is a summary of the inhibitory potency of various classes of alternative inhibitors against chymotrypsin-like proteases.
| Inhibitor Class | Example Inhibitor | Target Protease | IC50 | Ki | Citation |
| Small Molecules | AEBSF | Chymotrypsin, Trypsin | 100 µM | - | [1] |
| PMSF | Chymotrypsin, Trypsin, Thrombin | 50-100 µM | - | [1] | |
| Nafamostat | Trypsin, Thrombin, Plasmin | - | 1.1 µM (Trypsin) | ||
| Camostat | Trypsin, TMPRSS2 | - | - | ||
| Peptides | Aprotinin (BPTI) | Trypsin, Chymotrypsin, Kallikrein | - | 0.06 pM (Trypsin) | |
| Bowman-Birk Inhibitor | Trypsin, Chymotrypsin | - | - | ||
| Leupeptin | Serine/Cysteine Proteases | 0.46 µg/mL | - | [1] | |
| Natural Products | Chymostatin | Chymotrypsin, Papain | 0.15 µg/mL | - | |
| Flavones (e.g., Luteolin) | SARS-CoV-2 3CLpro | 20.2 µM | - | ||
| Repurposed Drugs | Remdesivir | SARS-CoV-2 3CLpro | - | - | [2] |
| Saquinavir | SARS-CoV-2 3CLpro | - | - | [2] | |
| Darunavir | SARS-CoV-2 3CLpro | - | - | [2] | |
| Boceprevir | SARS-CoV-2 3CLpro | 4.1 µM | - | [3] |
Note: IC50 values can be assay-dependent. For a more direct comparison of inhibitor potency, Ki values are preferred. The table will be updated as more comprehensive Ki data becomes available.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of inhibitor characterization. The following are detailed methodologies for key experiments cited in the evaluation of chymotrypsin-like protease inhibitors.
Enzyme Inhibition Assay (Fluorogenic Substrate Method)
This assay is a common method to determine the IC50 value of an inhibitor.
Materials:
-
Chymotrypsin enzyme (e.g., bovine pancreatic chymotrypsin)
-
Fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% Tween-20)
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In the wells of the microplate, add a fixed amount of chymotrypsin enzyme.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in the fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Determination of Inhibition Constant (Ki)
The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
Equation: Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant of the substrate for the enzyme.
Procedure:
-
Determine the Km of the substrate for the enzyme under the same assay conditions as the IC50 determination. This is done by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Determine the IC50 value of the inhibitor as described in the previous protocol.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Cell-Based Protease Inhibition Assay
This assay evaluates the efficacy of an inhibitor within a cellular context.
Materials:
-
A cell line that expresses the target chymotrypsin-like protease.
-
A cell-permeable fluorogenic substrate for the target protease.
-
Cell culture medium and supplements.
-
Inhibitor stock solution.
-
96-well clear-bottom black microplate.
-
Fluorescence microscope or plate reader.
Procedure:
-
Seed the cells in the 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specific duration.
-
Wash the cells to remove the excess inhibitor.
-
Add the cell-permeable fluorogenic substrate to the cells.
-
Incubate for a period to allow for substrate cleavage by the intracellular protease.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
Calculate the percentage of inhibition and determine the cellular IC50 value.
Visualizing the Landscape of Protease Inhibition
Diagrams can provide a clear and concise understanding of complex biological processes and experimental procedures.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Signaling pathway activated by a chymotrypsin-like protease.
References
A Cross-Validation of Suc-val-pro-phe-sbzl: A Comparative Guide for Researchers
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive cross-validation of Succinyl-L-valyl-L-prolyl-L-phenylalanine-thiobenzyl ester (Suc-val-pro-phe-sbzl), a widely utilized peptide substrate, against established inhibitors of chymotrypsin and related serine proteases. Through objective comparison and supporting experimental data, this document aims to facilitate informed decisions in experimental design.
Performance Comparison of Chymotrypsin Modulators
This compound is primarily recognized as a sensitive chromogenic substrate for chymotrypsin and chymotrypsin-like enzymes, including cathepsin G.[1] Its utility lies in its ability to be cleaved by these enzymes, producing a product that can be monitored spectrophotometrically. While it can exhibit inhibitory activity against some proteases like cathepsin G, its potency is in the millimolar range, indicating it is a weak inhibitor. In contrast, other molecules like chymostatin and aprotinin are potent, high-affinity inhibitors of chymotrypsin.
The following table summarizes the key performance indicators of this compound and two well-characterized chymotrypsin inhibitors, chymostatin and aprotinin.
| Compound | Type | Target Enzyme(s) | Reported Inhibitory Potency (Ki/IC50) |
| This compound | Substrate / Weak Inhibitor | Chymotrypsin, Cathepsin G, Chymase | IC50: 111-225 mM (for Cathepsin G) |
| Chymostatin | Competitive Inhibitor | Chymotrypsin, Cathepsin G | Ki: 4 x 10⁻¹⁰ M (for Chymotrypsin)[1] |
| Aprotinin | Competitive Inhibitor | Chymotrypsin, Trypsin, Kallikrein | Ki: 9 nM (for Chymotrypsin) |
Note: A lower Ki or IC50 value indicates a higher inhibitory potency.
Mechanism of Action and Signaling Pathway
Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds. Its catalytic activity relies on a catalytic triad in the active site, consisting of serine, histidine, and aspartate residues. Inhibitors of chymotrypsin typically work by binding to the active site and preventing substrate access or by forming a stable complex with the catalytic residues.
Experimental Protocols
To enable a direct comparison of the activity of this compound as a substrate and the inhibitory potential of compounds like chymostatin and aprotinin, a standardized spectrophotometric chymotrypsin inhibition assay can be employed.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
Chymostatin
-
Aprotinin
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Experimental Workflow:
The following diagram outlines the key steps in a typical chymotrypsin inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and then dilute to the final working concentration in the assay buffer.
-
Prepare a stock solution of this compound in DMSO and dilute to the final working concentration in the assay buffer.
-
Prepare stock solutions of chymostatin and aprotinin in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of each inhibitor dilution to the appropriate wells. Include control wells with DMSO only (no inhibitor).
-
Add the α-chymotrypsin solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm over time. The rate of this increase is proportional to the chymotrypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration by comparing the velocity in the presence of the inhibitor to the velocity of the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value for each inhibitor.
-
Conclusion
This guide provides a comparative analysis of this compound with the potent chymotrypsin inhibitors chymostatin and aprotinin. While this compound serves as an excellent substrate for monitoring chymotrypsin activity, its inhibitory capacity is significantly lower than that of dedicated inhibitors like chymostatin and aprotinin. Researchers should select the appropriate compound based on their specific experimental needs: this compound for activity assays and chymostatin or aprotinin for studies requiring potent and specific inhibition of chymotrypsin. The provided experimental protocol offers a standardized method for quantifying and comparing the effects of these different modulators on chymotrypsin activity.
References
A Researcher's Guide to Serine Protease Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate serine protease inhibitor is a critical decision that can significantly impact experimental outcomes and therapeutic development. This guide provides a comprehensive comparative analysis of various serine protease inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Serine proteases are a large family of enzymes with crucial roles in numerous physiological and pathological processes, including digestion, blood coagulation, inflammation, and apoptosis.[1] Their activity is tightly regulated by endogenous inhibitors, and dysregulation can contribute to a variety of diseases, making them attractive targets for therapeutic intervention.[2] This guide offers an objective comparison of different classes of serine protease inhibitors to aid in the selection of the most suitable compound for your research or drug development needs.
Comparative Analysis of Inhibitor Potency
The efficacy of a serine protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. Lower IC50 and Ki values indicate a more potent inhibitor.
The following tables summarize the reported IC50 and Ki values for a selection of serine protease inhibitors against common serine proteases.
Table 1: IC50 Values of Selected Serine Protease Inhibitors
| Inhibitor | Target Protease | IC50 (nM) | Inhibitor Type | Reference |
| Nafamostat | Hepsin | 5.0 | Small Molecule | --INVALID-LINK-- |
| Compound 2 | Ramos cells | 6,700 | Amidinopiperidine-based | [3] |
| SPI-15 | Ramos cells | 18,000 | Amidinopiperidine-based | [3] |
Note: IC50 values can be assay-dependent and may vary based on experimental conditions.
Table 2: Ki Values of Selected Serine Protease Inhibitors
| Inhibitor | Target Protease | Ki (nM) | Inhibitor Type | Reference |
| Nafamostat | Hepsin | 0.53 | Small Molecule | --INVALID-LINK-- |
| Bdellin-HM | Trypsin | 8.12 | Kazal-type | --INVALID-LINK-- |
| Peptide 6 | Human Plasma Kallikrein | 64 | Peptide | [4] |
| mupain-1-16 | Human Factor XIa | 2,560 | Peptide | [4] |
| ShPI-1 | Human Neutrophil Elastase | 23.5 | Kunitz-type | [5] |
| ShPI-1/K13L | Human Neutrophil Elastase | 1.3 | Kunitz-type | [5] |
| ShPI-1/K13L | Porcine Pancreatic Elastase | 12 | Kunitz-type | [5] |
| Spi1C | Trypsin | 15.2 | Serpin | [6] |
| Spi1C | α-Chymotrypsin | 17.9 | Serpin | [6] |
| Bungaruskuni | Chymotrypsin | 6,100 | Serpin | [6] |
Serine Protease Inhibitors in Clinical Development
The therapeutic potential of serine protease inhibitors is underscored by the number of candidates currently in clinical trials for a range of indications, from cancer to viral infections.
Table 3: Selected Serine Protease Inhibitors in Clinical Trials
| Drug | Target | Indication(s) | Phase | Reference |
| Upamostat (WX-671) | uPA | Pancreatic Cancer, Breast Cancer | Phase 2 | --INVALID-LINK-- |
| WX-UK1 | uPA | Advanced Malignancies | Phase 1/2 | --INVALID-LINK-- |
| Nafamostat | TMPRSS2, other serine proteases | COVID-19, Pancreatitis | Clinical Trials | [7][8] |
| Camostat | TMPRSS2 | COVID-19, Pancreatitis | Clinical Trials | [7] |
| Niyad™ (Nafamostat) | Serine Proteases | Anticoagulation for dialysis | Phase 3 | [8] |
| LTX-608 | Serine Proteases | COVID-19, ARDS, Pancreatitis | Pre-clinical/Phase 1 | [8] |
| Paxlovid (PF-07321332/Ritonavir) | SARS-CoV-2 3CL protease | COVID-19 | Approved | [9] |
| Ibuzatrelvir (PF-07817883) | SARS-CoV-2 3CL protease | COVID-19 | Phase 3 | [9] |
| Camizestrant | Estrogen Receptor | Breast Cancer | Phase 3 | [10] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving serine proteases and the experimental steps to study their inhibitors is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate these concepts.
Mechanism of competitive serine protease inhibition.
A typical workflow for screening serine protease inhibitors.
uPA-uPAR signaling pathway in cell migration and invasion.
Role of serine proteases in apoptosis signaling.
Detailed Experimental Protocols
Reproducible and reliable experimental data are the cornerstone of scientific research. The following section provides detailed methodologies for key experiments in the study of serine protease inhibitors.
Protocol 1: General Protease Activity Assay using a Chromogenic Substrate
This protocol describes a fundamental method to measure the activity of a serine protease, which can be adapted to assess the effect of an inhibitor.
Materials:
-
Serine protease of interest (e.g., Trypsin, Chymotrypsin)
-
Appropriate chromogenic substrate (e.g., BAPNA for Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the serine protease in assay buffer. The final concentration in the well should be determined empirically for optimal signal.
-
Prepare a series of dilutions of the chromogenic substrate in assay buffer.
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 50 µL of the serine protease solution to each well, except for the blank wells (add 50 µL of assay buffer instead).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from BAPNA) in kinetic mode for a set period (e.g., 10-30 minutes), with readings taken every minute.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
Protocol 2: Fluorometric Assay for IC50 Determination of a Serine Protease Inhibitor
This protocol utilizes a more sensitive fluorometric approach for determining the IC50 value of an inhibitor.[11]
Materials:
-
Serine protease of interest
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
Assay buffer
-
Serine protease inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
In a 96-well black microplate, add 50 µL of the serine protease solution to each well (except for no-enzyme controls).
-
Add 50 µL of the inhibitor dilutions to the respective wells. For the control wells (no inhibitor), add 50 µL of assay buffer.
-
Incubate the plate at room temperature or 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare the fluorogenic substrate solution in assay buffer.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC release) in kinetic mode for 10-30 minutes.
-
Calculate the reaction rates from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor
This protocol outlines the steps to determine the Ki value, a true measure of inhibitor potency, for a competitive inhibitor.
Materials:
-
Same as Protocol 2
Procedure:
-
Perform a series of enzyme activity assays (as described in Protocol 1 or 2) with varying concentrations of the substrate in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Perform another series of enzyme activity assays with varying concentrations of the substrate in the presence of a fixed concentration of the competitive inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
For a competitive inhibitor, the Vmax will remain the same (the y-intercept will be the same for both inhibited and uninhibited reactions), but the apparent Km (Km_app) will increase (the x-intercept will shift closer to the origin).
-
Determine the Km_app from the x-intercept of the inhibited reaction plot (-1/Km_app).
-
Calculate the Ki using the following formula for competitive inhibition: Km_app = Km * (1 + [I]/Ki) where:
-
Km_app is the apparent Km in the presence of the inhibitor.
-
Km is the Michaelis-Menten constant in the absence of the inhibitor.
-
[I] is the concentration of the inhibitor.
-
Ki is the inhibition constant.
-
By providing a comprehensive overview of inhibitor potency, clinical relevance, underlying biological pathways, and detailed experimental methodologies, this guide aims to empower researchers in their selection and application of serine protease inhibitors.
References
- 1. REVIEW OF SERINE PROTEASE INHIBITORS: DEVELOPMENT AND APPLICATIONS [bpsa.journals.ekb.eg]
- 2. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. talphera.com [talphera.com]
- 9. raybiotech.com [raybiotech.com]
- 10. andrew.cmu.edu [andrew.cmu.edu]
- 11. cdn.graphpad.com [cdn.graphpad.com]
Independent Verification of Suc-Val-Pro-Phe-SBzl Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of the synthetic peptide Suc-Val-Pro-Phe-SBzl, a known substrate and inhibitor of chymotrypsin-like serine proteases, with a particular focus on Cathepsin G (CatG). The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating its suitability for their applications.
Comparative Analysis of Inhibitory Activity
This compound (Succinyl-L-valyl-L-prolyl-L-phenylalanine-thiobenzyl ester) has been identified as both a substrate and an inhibitor of Cathepsin G. Its thiobenzyl ester group allows for sensitive detection of proteolytic activity. For comparative purposes, we are including data on Chymostatin, a well-characterized and potent microbial-derived peptide aldehyde inhibitor of chymotrypsin and Cathepsin G.
| Compound | Target Enzyme | Parameter | Value |
| This compound | Cathepsin G | IC₅₀ | 111-225 µM |
| Chymostatin | Cathepsin G | Kᵢ | 1.5 x 10⁻⁷ M (150 nM)[1] |
| Chymostatin | Chymotrypsin | Kᵢ | 4 x 10⁻¹⁰ M (0.4 nM)[1] |
Note: A direct, side-by-side experimental comparison of the inhibitory activity of this compound and Chymostatin under identical assay conditions was not found in the reviewed literature. The provided IC₅₀ for this compound is based on available product information, while the Kᵢ values for Chymostatin are from a detailed kinetic study.[1] Kᵢ (inhibition constant) is a more direct measure of inhibitor potency than IC₅₀ (half-maximal inhibitory concentration), which can be influenced by experimental conditions such as substrate concentration.
Experimental Protocols
The following is a generalized protocol for a Cathepsin G inhibition assay using a thiobenzyl ester substrate like this compound. This protocol is adapted from established methods for similar p-nitroanilide substrates and should be optimized for specific experimental conditions.
Materials:
-
Human Cathepsin G (purified)
-
This compound (substrate)
-
Test inhibitor (e.g., Chymostatin or other compounds)
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in assay buffer
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare a working solution of Cathepsin G in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a working solution of DTNB in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (or DMSO for control)
-
Cathepsin G solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To each well, add the this compound substrate solution and the DTNB solution. The final volume in each well should be consistent.
-
-
Measurement:
-
Immediately begin reading the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes). The increase in absorbance is due to the formation of 2-nitro-5-thiobenzoate, the product of the reaction between the released thiophenol and DTNB.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
Enzyme Inhibition Workflow
The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against Cathepsin G using a chromogenic substrate.
Caption: Workflow for Cathepsin G inhibition assay.
Cathepsin G Catalytic Cycle and Inhibition
This diagram depicts the catalytic cycle of Cathepsin G and the mechanism of competitive inhibition.
References
Suc-val-pro-phe-sbzl efficacy compared to other peptides
A Comparative Guide to the Efficacy of Suc-Val-Pro-Phe-SBzl and Other Cathepsin G Inhibitors
This guide provides a comparative analysis of the efficacy of the peptide inhibitor this compound and other related compounds targeting Cathepsin G (CatG), a serine protease implicated in inflammation and various immune responses. The information is intended for researchers, scientists, and professionals in the field of drug development.
Efficacy Comparison of Cathepsin G Inhibitors
The inhibitory potential of various peptides and small molecules against Cathepsin G is summarized in the table below. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.
| Inhibitor | Type | Target(s) | Efficacy (IC50/Ki) | Reference |
| This compound | Peptide-like | Cathepsin G | 111-225 mM (IC50) | [1] |
| Suc-Val-Pro-PheP-(OPh)2 | Peptidyl Phosphonate | Cathepsin G | Not specified | Complex with Cathepsin G crystallized, indicating potent inhibition[2][3] |
| Cathepsin G Inhibitor I | Non-peptide | Cathepsin G | 53 nM (IC50), 63 nM (Ki) | [4] |
| JNJ-10311795 (RWJ-355871) | Small Molecule | Cathepsin G, Chymase | 38 nM (Ki) | [4] |
| MDL 27399 | Small Molecule | Cathepsin G | 7 µM (Ki) | [4] |
| Z-Arg-Lys-AOMK | Peptidic | Cathepsin B, V, S, C | 20 nM (IC50 for CatB at pH 7.2) | [5] |
| Gly-Phe-CHN2 | Peptide-like Diazomethane | Cathepsin C | kobs/[I] of 10⁻⁴ M⁻¹·s⁻¹ | [6] |
Experimental Protocols
Determination of IC50 for Cathepsin G Inhibitors
This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against human Cathepsin G.
Materials:
-
Human Cathepsin G enzyme solution
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[7]
-
Chromogenic Substrate: Suc-Ala-Ala-Pro-Phe-p-nitroanilide (S-7388)[7]
-
Dimethyl Sulfoxide (DMSO)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[8][9]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
Prepare a series of dilutions of the test inhibitor in Assay Buffer.
-
Dilute the Cathepsin G enzyme solution to the desired working concentration in cold Assay Buffer immediately before use.[7]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the Cathepsin G enzyme solution to wells containing the serially diluted inhibitor.
-
Include control wells with enzyme and Assay Buffer (no inhibitor) and blank wells with Assay Buffer only.
-
Pre-incubate the enzyme and inhibitor mixtures at 37°C for a specified time (e.g., 10 minutes) to allow for binding.[8]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.[7]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
Cathepsin G-Mediated PAR4 Activation Pathway
Cathepsin G can activate Protease-Activated Receptor 4 (PAR4) on the surface of cells like platelets, leading to downstream signaling events.[10][11][12][13]
Caption: Cathepsin G signaling via PAR4 activation.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of a Cathepsin G inhibitor.
Caption: Workflow for Cathepsin G IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crystal structure of human dipeptidyl peptidase I (cathepsin C) in complex with the inhibitor Gly-Phe-CHN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cathepsin G Activity Assay Kit (Colorimetric) (ab126780) | Abcam [abcam.com]
- 10. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Suc-Val-Pro-Phe-SBzl and Other Peptide-Based Chymotrypsin Ligands
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of studies on Succinyl-Valyl-Prolyl-Phenylalanine-thiobenzyl ester (Suc-Val-Pro-Phe-SBzl). It objectively compares its biochemical properties with those of known peptide-based chymotrypsin inhibitors, supported by experimental data, to elucidate the structural determinants of substrate versus inhibitory activity.
While initially investigated for its potential as a protease inhibitor, the available literature primarily characterizes this compound as a sensitive substrate for chymotrypsin and chymotrypsin-like enzymes, such as Cathepsin G. This guide will delve into its role as a substrate and contrast its characteristics with potent chymotrypsin inhibitors that share a similar peptide backbone, namely Chymostatin and Z-Gly-Gly-Phe-chloromethylketone.
Comparative Analysis of Kinetic Parameters
The efficacy of an enzyme inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). In contrast, the efficiency of an enzyme substrate is determined by its catalytic rate (kcat) and Michaelis constant (Km). A thorough review of existing literature reveals no published Ki or IC50 values for the inhibition of chymotrypsin by this compound. However, extensive data is available for established chymotrypsin inhibitors.
| Compound | Type of Ligand | Target Enzyme | Ki (Inhibition Constant) | IC50 |
| This compound | Substrate | Chymotrypsin | Not Applicable | Not Reported for Chymotrypsin Inhibition |
| Chymostatin | Inhibitor | Chymotrypsin | 4 x 10⁻¹⁰ M, 9.36 nM | - |
| Z-Gly-Gly-Phe-chloromethylketone | Inhibitor | Chymotrypsin | Irreversible Inhibitor | - |
| Suc-Val-Pro-Phe-P(OPh)₂ | Inhibitor | Chymase | - | Effective in vivo |
Note: Z-Gly-Gly-Phe-chloromethylketone is an irreversible inhibitor, thus a traditional Ki value is not applicable. Its efficiency is determined by the rate of covalent modification of the enzyme's active site. Suc-Val-Pro-Phe-P(OPh)₂ is included to illustrate how modification of the C-terminal group can convert a substrate-like peptide into an inhibitor.
From Substrate to Inhibitor: The Critical Role of the Warhead
The transition from a substrate that is cleaved by an enzyme to an inhibitor that blocks its activity often hinges on the chemical nature of the C-terminal functional group, often referred to as the "warhead." This group interacts directly with the catalytic residues in the enzyme's active site.
Caption: Substrate vs. Inhibitor Interaction with Chymotrypsin.
In this compound, the thiobenzyl ester group is a good leaving group, facilitating the acylation of the active site serine residue of chymotrypsin, leading to rapid hydrolysis of the peptide. In contrast, potent inhibitors possess electrophilic "warheads" that form stable covalent or tight, slowly-dissociating non-covalent bonds with the catalytic residues.
-
Chymostatin , a peptide aldehyde, forms a stable hemiacetal adduct with the active site serine.
-
Z-Gly-Gly-Phe-chloromethylketone contains a chloromethylketone group that irreversibly alkylates the active site histidine residue.
Signaling Pathway: The Role of Chymotrypsin in Biological Processes
Chymotrypsin is a key digestive enzyme, but chymotrypsin-like serine proteases are also involved in various physiological and pathological signaling pathways, including inflammation and blood pressure regulation. Inhibition of these enzymes is a target for therapeutic intervention.
Caption: General Signaling Pathway Involving Chymotrypsin-like Proteases.
Experimental Protocols
Chymotrypsin Inhibition Assay (General Protocol)
This protocol is adapted from studies on chymotrypsin inhibition and can be used to evaluate the inhibitory potential of test compounds.
Materials:
-
α-Chymotrypsin (bovine pancreas)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or a thiobenzyl ester substrate like this compound.
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.02 M CaCl₂.
-
Test Inhibitor (e.g., Chymostatin)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate solvents.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells.
-
Add a fixed concentration of α-chymotrypsin to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the absorbance at 405 nm (for pNA substrates) or use a continuous spectrophotometric assay with a chromogenic thiol reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for thiobenzyl ester substrates.
-
Monitor the change in absorbance over time to determine the reaction rate.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
To determine the Ki, experiments should be repeated with varying substrate concentrations to perform a Lineweaver-Burk or Dixon plot analysis.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for Screening and Characterizing Chymotrypsin Inhibitors.
Conclusion
The available scientific literature indicates that this compound functions as a substrate for chymotrypsin, facilitating the study of its enzymatic activity. It is not, in its current form, a potent inhibitor of this enzyme. A comparative analysis with known peptide-based inhibitors like Chymostatin and Z-Gly-Gly-Phe-chloromethylketone highlights the critical importance of the C-terminal "warhead" in determining whether a peptide ligand will be cleaved as a substrate or will inactivate the enzyme. For researchers in drug development, this distinction is crucial. While the Suc-Val-Pro-Phe peptide sequence provides a scaffold for binding to the chymotrypsin active site, chemical modification of the C-terminus, as seen with Suc-Val-Pro-Phe-P(OPh)₂, is necessary to impart inhibitory activity. Future studies could explore modifications to the thiobenzyl ester group of this compound to potentially convert this substrate into a reversible or irreversible inhibitor of chymotrypsin and other related serine proteases.
A Comparative Guide to Peptide-Based Chymotrypsin Substrates: Advantages of Suc-Val-Pro-Phe-SBzl
For researchers, scientists, and drug development professionals, the selection of appropriate substrates and inhibitors is critical for the accurate characterization of enzyme activity and the discovery of novel therapeutics. This guide provides a detailed comparison of Suc-Val-Pro-Phe-SBzl with other compounds used in the study of chymotrypsin, a key serine protease involved in digestion and other physiological processes.
While potent inhibitors like Chymostatin and irreversible inhibitors such as Tosyl-L-phenylalanyl-chloromethylketone (TLCK) are invaluable tools for studying enzyme function, the focus of this guide is on the advantages of this compound as a highly sensitive substrate for quantifying chymotrypsin activity. Its performance will be compared with a structurally similar peptide thiobenzyl ester, Suc-Ala-Ala-Pro-Phe-SBzl, and contextualized with the inhibitory data of well-known chymotrypsin inhibitors.
Data Presentation: A Comparative Analysis of Kinetic and Inhibitory Constants
The following table summarizes the key performance indicators for this compound and comparable compounds. This compound and Suc-Ala-Ala-Pro-Phe-SBzl are presented as substrates, with their efficiency determined by the kcat/Km ratio. Chymostatin and TLCK are included as reference inhibitors, with their potency indicated by their inhibition constants (Ki) or mechanism of action.
| Compound | Type | Target Enzyme(s) | Key Parameters | Reference |
| This compound | Substrate | Chymotrypsin, Cathepsin G, Chymase | kcat/Km: 0.5 to 8.3 x 10⁷ M⁻¹s⁻¹ | [1] |
| Suc-Ala-Ala-Pro-Phe-SBzl | Substrate | Chymotrypsin, Cathepsin G, Mast Cell Protease | Sensitive substrate, specific kcat/Km not available in cited literature. | [2] |
| Chymostatin | Reversible Inhibitor | Chymotrypsin, Cathepsin G, Papain | Ki for Chymotrypsin: 0.4 nM | [3][4] |
| TLCK (Tosyl-L-phenylalanyl-chloromethylketone) | Irreversible Inhibitor | Chymotrypsin, Trypsin-like proteases | Irreversibly alkylates the active site histidine. | [5] |
Note: Higher kcat/Km values indicate greater substrate efficiency. Lower Ki values indicate higher inhibitory potency.
Advantages of this compound as a Chymotrypsin Substrate
The primary advantage of this compound lies in its utility as a highly sensitive chromogenic substrate for chymotrypsin and related proteases. The thiobenzyl ester leaving group allows for a continuous and highly sensitive spectrophotometric assay when coupled with a thiol-reactive reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product upon reaction with the liberated thiol.[6] This high sensitivity is a distinct advantage over less sensitive substrates, enabling the detection of low levels of enzyme activity.
While not a potent inhibitor of chymotrypsin, its high turnover rate as a substrate makes it an excellent tool for:
-
Kinetic studies: Precisely determining enzyme kinetic parameters such as Km and kcat.
-
High-throughput screening: Efficiently screening for chymotrypsin inhibitors by measuring the reduction in substrate hydrolysis.
-
Characterizing chymotrypsin-like enzymes: Its broad reactivity with other chymotrypsin-like proteases makes it a useful tool for comparative studies.
In contrast to inhibitors like Chymostatin, which binds with high affinity and can be difficult to dissociate, or TLCK, which permanently inactivates the enzyme, this compound allows for the study of the enzyme's catalytic activity without causing irreversible changes.
Experimental Protocols
Chymotrypsin Activity Assay using a Thiobenzyl Ester Substrate
This protocol is adapted from methods used for assaying chymotrypsin activity with thiobenzyl ester substrates.[6][7]
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Substrate stock solution (e.g., this compound or Suc-Ala-Ala-Pro-Phe-SBzl dissolved in a suitable organic solvent like DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, add the assay buffer, DTNB solution, and the substrate stock solution to achieve the desired final concentrations.
-
Pre-incubate: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the α-chymotrypsin solution to each well to start the enzymatic reaction.
-
Monitor the reaction: Immediately begin monitoring the increase in absorbance at 412 nm over time using the microplate reader. The rate of change in absorbance is proportional to the rate of substrate hydrolysis.
-
Data analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve. For inhibitor screening, compare the velocities of reactions with and without the potential inhibitor.
Visualizations
Enzymatic Hydrolysis of a Peptide Thiobenzyl Ester Substrate
Caption: Enzymatic hydrolysis of this compound by chymotrypsin.
Experimental Workflow for Chymotrypsin Activity Assay
Caption: Workflow for a chymotrypsin activity assay using a thiobenzyl ester substrate.
Signaling Pathway of Chymotrypsin Inhibition
Caption: Mechanism of competitive inhibition of chymotrypsin by Chymostatin.
References
- 1. The inhibition of human leucocyte elastase and chymotrypsin-like protease by elastatinal and chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction of peptide thiobenzyl esters with mammalian chymotrypsinlike enzymes: a sensitive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Suc-val-pro-phe-sbzl: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of Suc-val-pro-phe-sbzl (Succinyl-valine-proline-phenylalanine thiobenzyl ester), a peptide-based compound commonly used in biochemical research and drug development.[1] The primary source of safety and disposal information for any chemical is its Safety Data Sheet (SDS), which should be obtained from the supplier.[1][2][3][4] While a specific SDS for this compound is not publicly available, this guide outlines the general procedures to be followed, based on guidelines for similar laboratory chemicals and the strong likelihood of it being classified as a non-hazardous substance.
Immediate Safety and Handling Precautions
Before proceeding with any disposal protocol, it is crucial to adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of the chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step 1: Obtain and Review the Safety Data Sheet (SDS)
The first and most critical step is to obtain the specific SDS for this compound from the chemical supplier (e.g., Chem-Impex, MedchemExpress, GlpBio). The SDS provides comprehensive information regarding the chemical's properties, hazards, and, most importantly, detailed disposal considerations.[1][2][3][4]
Key Sections to Review in the SDS:
-
Section 2: Hazards Identification: This section will state whether the compound is classified as hazardous. A similar peptide, MeO-Suc-Arg-Pro-Tyr-pNA, is classified as "Not a hazardous substance or mixture," suggesting that this compound may have a similar classification.
-
Section 7: Handling and Storage: Provides guidance on safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: Details the necessary PPE.
-
Section 13: Disposal Considerations: This section will provide specific instructions for disposal.[4]
Step 2: Assess the Hazardous Nature of the Waste
Based on the SDS, determine if the this compound waste is hazardous or non-hazardous. This determination will dictate the appropriate disposal pathway. If the SDS is unavailable, it is prudent to treat the waste as hazardous until a definitive classification can be made.
Step 3: Segregate the Chemical Waste
Proper segregation of chemical waste is essential to prevent accidental reactions.[5] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The waste should be collected in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.[5]
Step 4: Follow Institutional and Local Disposal Regulations
All chemical disposal must comply with local, state, and federal regulations.[4] Your institution's EHS department is the primary resource for understanding and adhering to these regulations. They will provide specific guidance on the approved disposal methods for different classes of chemical waste.
Disposal Procedures for Non-Hazardous this compound Waste
Assuming that this compound is determined to be non-hazardous based on its SDS, the following general procedures may apply. However, approval from your EHS department is mandatory before proceeding.
Aqueous Solutions
Small quantities of dilute aqueous solutions of non-hazardous chemicals may be eligible for drain disposal. This is contingent on several factors that must be verified with your EHS department.
Disposal Decision Parameters for Aqueous Solutions
| Parameter | Guideline | Verification |
| pH | Neutral (typically between 6.0 and 8.0) | Adjust pH if necessary, following EHS-approved procedures. |
| Concentration | Low (specific limits set by local water authority and EHS) | Dilute if necessary, as per EHS guidance. |
| Volume | Small (limits determined by EHS) | Adhere to daily and per-disposal volume limits. |
| Chemical Composition | Must not contain heavy metals, strong odors, or be harmful to aquatic life. | Review SDS and consult with EHS. |
Solid Waste
Non-hazardous solid chemical waste may be suitable for disposal in the regular trash. However, this is subject to strict institutional policies to ensure the safety of custodial staff.
-
Packaging: The waste must be securely packaged and sealed in a container that prevents any leakage or exposure.
-
Labeling: The container should be clearly labeled as "Non-Hazardous" and may require the chemical name.
-
EHS Approval: Your EHS department must approve of this disposal method.
Disposal Procedures for Hazardous or Unknown-Hazard this compound Waste
If this compound is classified as hazardous, or if its hazard level is unknown, it must be disposed of as hazardous waste.
-
Containerize: Collect the waste in a designated hazardous waste container that is compatible with the chemical and has a secure, tight-fitting lid.[5]
-
Label: Affix a hazardous waste label to the container, clearly identifying the contents, including the full chemical name and any known hazards.
-
Store: Store the container in a designated satellite accumulation area, as specified by your institution's EHS department.
-
Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste. They will ensure its transport to a licensed treatment, storage, and disposal facility.[4]
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
By following these procedures and working closely with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Suc-val-pro-phe-sbzl
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Suc-val-pro-phe-sbzl. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to facilitate the safe and effective use of this peptide inhibitor in your research.
This compound, or succinyl-valine-proline-phenylalanine thiobenzyl ester, is a peptide compound primarily used in biochemical research and drug development as an inhibitor of Cathepsin G enzymes.[1][2] Due to its chemical nature, proper handling and disposal are crucial to mitigate any potential risks. While the full toxicological properties of this specific compound may not be exhaustively documented, it is prudent to handle it with a high degree of care, following standard protocols for potentially hazardous chemicals.[3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles or Face Shield | Wear at all times in the laboratory to protect against splashes or airborne particles.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling this compound.[5] Always inspect gloves for integrity before use and change them immediately if contaminated or compromised.[5] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination.[3][4] |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If there is a risk of generating dust or aerosols, a suitable respirator should be worn.[3][6] |
Experimental Workflow and Handling Protocols
Adherence to a standardized workflow minimizes the risk of exposure and ensures the integrity of the experiment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry place.[3] Recommended storage temperature is between 2-8°C.[7]
Preparation of Solutions:
-
Handle the solid compound in a chemical fume hood to avoid inhalation of any dust.
-
When preparing stock solutions, select an appropriate solvent. To enhance solubility, the tube may be warmed to 37°C and sonicated.[8]
-
Once in solution, store in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[8]
Handling During Experimentation:
-
Always wear the recommended PPE.
-
Avoid direct contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Work in a well-ventilated area or a chemical fume hood.
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill and Disposal Management
Proper containment and disposal of chemical waste are critical for environmental and laboratory safety.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
Waste Disposal:
-
Solid Waste: Unused compound and contaminated disposables (e.g., gloves, pipette tips) should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions and experimental waste should be collected in a labeled, sealed container for chemical waste.
-
General Principle: All waste materials should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3][9] One method for disposal involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] Contaminated glassware should be decontaminated by washing with a hot detergent solution, followed by an acid bath where appropriate.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. pharmastate.academy [pharmastate.academy]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Solved: What are the precautions for safe handling of this chemical? _ _ _ _ 14. How should t [Chemistry] [gauthmath.com]
- 7. chemimpex.com [chemimpex.com]
- 8. glpbio.com [glpbio.com]
- 9. peptiderecon.com [peptiderecon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
